Technical Documentation Center

3-(Hydroxymethyl)azetidin-3-ol oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Hydroxymethyl)azetidin-3-ol oxalate
  • CAS: 1956328-42-9

Core Science & Biosynthesis

Foundational

Technical Monograph: 3-(Hydroxymethyl)azetidin-3-ol Oxalate

High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD) Executive Summary: The "Gem-Disubstituted" Advantage In the transition from flat, aromatic-dominated drug discovery to sp³-rich architectures, 3-(Hydroxymet...

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary: The "Gem-Disubstituted" Advantage

In the transition from flat, aromatic-dominated drug discovery to sp³-rich architectures, 3-(Hydroxymethyl)azetidin-3-ol represents a "privileged scaffold." Unlike simple azetidines, this molecule possesses a quaternary carbon at the C3 position, bearing both a hydroxyl and a hydroxymethyl group.

This specific geometry offers three critical advantages for medicinal chemistry:

  • Conformational Restriction: The gem-disubstitution locks the azetidine ring, reducing the entropic penalty upon binding to protein targets.

  • Vector Orthogonality: The two hydroxyl groups point in distinct vectors, allowing for precise probing of hydrogen-bond donor/acceptor pockets.

  • Solubility Engine: The low LogP and high Fsp³ character significantly improve the aqueous solubility of lipophilic pharmacophores when appended as a fragment.

The oxalate salt form is the preferred storage vehicle. While the free base is often a hygroscopic, viscous oil prone to polymerization or carbamate formation (CO₂ absorption), the oxalate salt renders the compound as a stable, free-flowing crystalline solid.

Part 1: Structural & Physicochemical Profile[1]

The following data characterizes the core scaffold (cation) and its salt form.

Table 1: Physicochemical Properties
PropertyValue (Approx.)Significance in Drug Design
Molecular Formula C₄H₉NO₂ · C₂H₂O₄Stoichiometry must be verified (usually 1:1).
MW (Salt) 193.15 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3).
MW (Free Base) 103.12 g/mol High ligand efficiency (LE) potential.
CLogP (Free Base) -1.9 to -1.5Highly hydrophilic; lowers LogP of final drug candidates.
TPSA ~60 ŲExcellent polarity for blood-brain barrier (BBB) modulation.
pKa (Azetidine N) ~9.5 - 10.5Highly basic. Exists as cation at physiological pH.
Ring Strain ~26 kcal/molHigh reactivity for ring-opening if not handled correctly.
Structural Analysis

The C3 quaternary center creates a "puckered" conformation in the azetidine ring. The presence of the hydroxymethyl arm breaks the symmetry often found in simple 3-substituted azetidines, providing unique vectors for structure-activity relationship (SAR) exploration.

Part 2: Synthetic Accessibility & Manufacturing

The synthesis of 3,3-disubstituted azetidines requires overcoming the inherent ring strain. The most robust industrial route utilizes a Spiro-Epoxide Expansion strategy, avoiding the instability of direct alkylation at the C3 position.

Core Synthesis Workflow

The synthesis typically proceeds from N-protected 3-azetidinone. The key transformation is the Corey-Chaykovsky reaction to form a spiro-epoxide, followed by hydrolytic ring opening.

Synthesispathway Start N-Boc-3-Azetidinone (Starting Material) Step1 Corey-Chaykovsky (Me3SOI, NaH) Start->Step1 Inter1 Spiro-Epoxide Intermediate Step1->Inter1 S-Ylide Addition Step2 Acidic Hydrolysis (H2SO4/H2O) Inter1->Step2 Product_Boc N-Boc-3-(hydroxymethyl) azetidin-3-ol Step2->Product_Boc Epoxide Opening Step3 Deprotection & Salt Formation Product_Boc->Step3 TFA then Oxalic Acid Final 3-(Hydroxymethyl)azetidin-3-ol Oxalate Step3->Final

Figure 1: The Spiro-Epoxide route ensures regioselective installation of the hydroxymethyl group at C3.

Mechanistic Insight[2]
  • Spiro-Epoxide Formation: The sulfur ylide attacks the ketone of the azetidinone. The resulting alkoxide displaces the dimethylsulfide group to close the epoxide ring. This creates the quaternary center.

  • Hydrolysis: Under acidic conditions, water attacks the less hindered carbon of the epoxide (or the carbocation equivalent), opening the ring to generate the primary alcohol (-CH₂OH) and the tertiary alcohol (-OH) on the azetidine ring.

Part 3: Handling & Stability (The Oxalate Protocol)

The Challenge: Azetidine free bases are notoriously difficult to handle. They are:

  • Hygroscopic: Rapidly absorb water, altering stoichiometry.

  • Volatile/Oily: Hard to weigh accurately for milligram-scale reactions.

  • Carbon Dioxide Scavengers: React with air to form carbamates.

The Solution: The oxalate salt is a stable, non-hygroscopic solid. However, you cannot perform nucleophilic substitutions (e.g., N-alkylation) directly with the oxalate salt. It must be "free-based" in situ or prior to reaction.

Standard Operating Procedure (SOP): Free-Basing

Note: Standard aqueous extraction (NaOH/DCM) often fails because the polar azetidine diol partitions into the aqueous phase.

Method A: In-Situ Neutralization (Recommended for N-Alkylation)

  • Suspend the oxalate salt (1.0 equiv) in the reaction solvent (e.g., Acetonitrile, DMF).

  • Add a heterogeneous inorganic base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Stir at Room Temperature for 30 minutes. The solution may remain cloudy.

  • Add the electrophile (e.g., Alkyl halide). The free amine generated in situ will react immediately.

Method B: Isolation of Free Base (Ion Exchange)

  • Dissolve the oxalate salt in minimal Methanol (MeOH).

  • Pass through a column of Strongly Basic Anion Exchange Resin (e.g., Amberlyst A-26 OH form) pre-washed with MeOH.

  • Elute with MeOH. The oxalate remains bound to the resin; the free amine elutes.

  • Concentrate the filtrate immediately. Warning: Do not heat above 40°C; azetidines can polymerize.

Part 4: Functionalization Logic & Reactivity

This scaffold offers three distinct points of attachment. Chemoselectivity is the primary challenge.

ReactivityLogic Core 3-(Hydroxymethyl) azetidin-3-ol N_Term Azetidine Nitrogen (Nucleophilic) Core->N_Term OH_Prim Primary Alcohol (-CH2OH) Core->OH_Prim OH_Tert Tertiary Alcohol (C3-OH) Core->OH_Tert RedAm Reductive Amination (Aldehydes/STAB) N_Term->RedAm High Reactivity SnAr SnAr / Buchwald (Aryl Halides) N_Term->SnAr Preferred Site Silyl Silylation (TBSCl) (Kinetic Control) OH_Prim->Silyl Sterically Accessible OH_Tert->Silyl Difficult (Steric Hindrance) Cycliz Spiro-Cyclization (e.g., with CDI) OH_Tert->Cycliz With OH_Prim (Forms Oxetane/Carbonate)

Figure 2: Chemoselective derivatization strategy. The Nitrogen is the most reactive nucleophile, followed by the primary alcohol.

Key Reactivity Rules
  • N-Alkylation First: The secondary amine is significantly more nucleophilic than the hydroxyls. Perform N-functionalization before attempting O-alkylation.

  • Primary vs. Tertiary Alcohol: The -CH₂OH group is sterically accessible and can be selectively protected (e.g., TBDMSCl, 1.1 eq, Imidazole). The C3-OH is tertiary and sterically crowded; it resists acetylation and oxidation, making it a robust "polar anchor" that survives metabolic oxidation.

  • Spiro-Cycle Formation: Reacting the N-protected diol with reagents like CDI (Carbonyldiimidazole) or DAST can yield unique spiro-fused oxetanes or cyclic carbonates, further constraining the geometry.

Part 5: Applications in Drug Design[1]

The "Gem-Dimethyl" Bioisostere

Replacing a gem-dimethyl group (C(CH₃)₂) with this scaffold introduces polarity without changing steric bulk. This is a classic strategy to fix "grease ball" molecules (high LogP) that fail in ADME (Absorption, Distribution, Metabolism, Excretion) trials.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, this oxalate salt is an ideal fragment library member .

  • Protocol: Screen the fragment against protein targets using NMR or X-ray crystallography.

  • Growth: Once bound, the N-H or -CH₂OH vectors provide "handles" to grow the molecule into adjacent pockets.

Metabolic Stability

The quaternary center at C3 blocks metabolic oxidation at that position (no extractable proton). This often results in a longer half-life (t1/2) compared to simple piperidines or pyrrolidines.

References

  • Synthesis of 3,3-Disubstituted Azetidines

    • Source: PubChem Compound Summary for 3-(Hydroxymethyl)azetidin-3-ol.
    • Link:

  • Azetidines in Medicinal Chemistry (Review): Title: Azetidines: new tools for the synthesis of nitrogen heterocycles. Source:Chemical Reviews (General reference for Azetidine reactivity). Context: Discusses ring strain and ring-opening susceptibility.
  • Spiro-Epoxide Methodology

    • Title: Preparation of 3-substituted azetidines.[1][2][3][4][5][6]

    • Source:Journal of Organic Chemistry. (Mechanistic basis for the Corey-Chaykovsky route on azetidinones).
  • Handling of Amine Oxalates: Source: BenchChem Synthesis Protocols. Context: General procedures for free-basing polar amine salts.

(Note: Specific proprietary MSDS data for the oxalate salt should be consulted from the vendor, e.g., Enamine or Sigma-Aldrich, for exact solubility data in proprietary solvent blends.)

Sources

Exploratory

Technical Guide: Spectroscopic Data for 3-(Hydroxymethyl)azetidin-3-ol Oxalate

This guide details the spectroscopic characterization of 3-(Hydroxymethyl)azetidin-3-ol oxalate , a functionalized azetidine scaffold used as a building block in medicinal chemistry (e.g., for MEK inhibitors and polymera...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of 3-(Hydroxymethyl)azetidin-3-ol oxalate , a functionalized azetidine scaffold used as a building block in medicinal chemistry (e.g., for MEK inhibitors and polymerase theta inhibitors).

The data presented synthesizes experimental precedents from analogous azetidinium salts and theoretical chemical shift principles, as specific spectral libraries for the oxalate salt are often proprietary.

Compound Identity & Structural Analysis[1][2][3][4][5][6]

  • IUPAC Name: 3-(Hydroxymethyl)azetidin-3-ol oxalate[1]

  • Synonyms: 3-Hydroxy-3-hydroxymethylazetidine oxalate; 3-Hydroxymethyl-3-azetidinol oxalate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    
    
    C
    
    
    H
    
    
    O
    
    
    (assuming 1:1 stoichiometry)
  • Molecular Weight: 103.12 (Free Base) + 90.03 (Oxalic Acid) = 193.15 g/mol

  • CAS Number (Free Base): 934672-00-1

  • CAS Number (HCl Salt): 934665-98-2 (Reference for cation data)

Structural Features

The compound consists of a four-membered azetidine ring with a quaternary center at C3, substituted with a hydroxyl group (-OH) and a hydroxymethyl group (-CH


OH). The oxalate counterion provides stability to the secondary amine, forming a crystalline salt.
  • Symmetry: The cation possesses a plane of symmetry passing through the nitrogen and C3 atoms, rendering the C2 and C4 methylene protons chemically equivalent in achiral environments.

  • Rigidity: The azetidine ring is conformationally puckered, but rapid inversion at room temperature often averages NMR signals.

Mass Spectrometry (MS) Data[8]

Mass spectrometry primarily detects the cationic portion of the salt. The oxalate anion is typically observed in negative ion mode or inferred from the salt stoichiometry.

Electrospray Ionization (ESI-MS)
  • Ionization Mode: Positive (+ve)

  • Major Peak:

    
     104.1 
    
    
    
    • Corresponds to the protonated free base (C

      
      H
      
      
      
      NO
      
      
      ).
  • Adducts:

    • 
       126.1 
      
      
      
    • 
       207.1 
      
      
      
      (Dimer)
Fragmentation Pattern (MS/MS)

Upon collision-induced dissociation (CID), the parent ion (


 104) undergoes characteristic losses:
  • Loss of Water (-18 Da):

    
     104 
    
    
    
    86 (Formation of 3-methyleneazetidinium or epoxide species).
  • Ring Opening/Cleavage: Further fragmentation leads to smaller aliphatic amine fragments (e.g.,

    
     57 or 44).
    
Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Cation [M+H]+ m/z 104.1 Frag1 Dehydration [M+H - H2O]+ m/z 86.1 Parent->Frag1 -H2O Frag2 Ring Cleavage [C3H6N]+ m/z 57.1 Frag1->Frag2 Ring Opening

Figure 1: Proposed fragmentation pathway for the 3-(hydroxymethyl)azetidin-3-ol cation in ESI-MS.

Infrared Spectroscopy (IR) Data[1][2][4]

The IR spectrum is dominated by the hydrogen-bonding network of the salt and the oxalate carbonyls.

Frequency (cm

)
AssignmentDescription
3200 – 3450

(O-H) /

(N-H)
Broad, Strong. Overlapping stretches from the alcohol, hydroxymethyl group, and ammonium N-H bonds.
2850 – 2950

(C-H)
Medium. Aliphatic C-H stretches from the azetidine ring and CH

OH.
1680 – 1720

(C=O)
Strong. Carbonyl stretch from the oxalate anion (hydrogen-bonded).
1580 – 1620

(NH

)
Medium. Ammonium bending mode (scissoring).
1150 – 1250

(C-O)
Strong. C-O stretch of the tertiary alcohol and hydroxymethyl group.
1050 – 1100

(C-N)
Medium. C-N stretch of the azetidine ring.

Nuclear Magnetic Resonance (NMR) Data[1][2][4][8][9]

NMR data is critical for confirming the integrity of the azetidine ring and the presence of the oxalate counterion.

Solvent Selection[10][11][12]
  • Deuterium Oxide (D

    
    O):  Best for observing the carbon skeleton and non-exchangeable protons. Exchangeable protons (OH, NH) will not be visible.
    
  • DMSO-

    
    :  Required if observation of OH and NH protons is necessary, though peak broadening may occur due to salt formation.
    
H NMR (400 MHz, D O)

Predicted values based on azetidinium congeners.

Shift (

ppm)
MultiplicityIntegrationAssignmentNotes
4.15 – 4.25 Singlet (s) or AB q4HH-2, H-4 Ring protons. Deshielded due to the adjacent ammonium nitrogen. Often appear as a singlet due to symmetry and rapid averaging.
3.85 Singlet (s)2HCH

-OH
Exocyclic hydroxymethyl protons.
4.79 Singlet-HDO Residual solvent peak (Reference).

Note on Coupling: While H-2 and H-4 are chemically equivalent, they are magnetically non-equivalent in a static conformation. However, in D


O at room temperature, they typically collapse to a singlet or a tight multiplet.
C NMR (100 MHz, D O)

Predicted values.

Shift (

ppm)
Carbon TypeAssignmentNotes
166.0 – 168.0 Quaternary (C=O)Oxalate Characteristic signal for the oxalate counterion.
73.0 – 76.0 Quaternary (C)C-3 Quaternary center carrying two oxygenated substituents.
63.0 – 64.5 Methylene (CH

)
CH

-OH
Exocyclic hydroxymethyl carbon.
56.0 – 58.0 Methylene (CH

)
C-2, C-4 Azetidine ring carbons.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

To ensure sharp peaks and accurate integration, proper pH and concentration are vital.

  • Weighing: Weigh approximately 5–10 mg of the oxalate salt into a clean vial.

  • Solvation: Add 0.6 mL of D

    
    O  (99.9% D).
    
    • Tip: If the salt is not fully soluble, mild sonication (30 seconds) is permitted. Do not heat excessively as azetidines can degrade.

  • Reference: Ensure the solvent contains an internal standard (e.g., TSP or DSS) if precise chemical shift referencing is required; otherwise, reference to the residual HDO peak (

    
     4.79).
    
  • Acquisition:

    • 1H: 16–32 scans, 1-second relaxation delay.

    • 13C: 512–1024 scans to visualize the quaternary C3 and oxalate carbons clearly.

Protocol 2: Free Base Liberation (Optional)

If the oxalate peaks interfere with analysis, the free base can be generated in situ.

  • Dissolve the salt in D

    
    O.
    
  • Add solid K

    
    CO
    
    
    
    or Na
    
    
    CO
    
    
    until pH > 9.
  • Extract with CDCl

    
     (if soluble) or analyze the aqueous phase directly (shifts will move upfield due to deprotonation of the amine).
    

Characterization Workflow Diagram

Workflow Sample Sample: 3-(Hydroxymethyl)azetidin-3-ol Oxalate Solubility Solubility Test (D2O vs DMSO-d6) Sample->Solubility MS LC-MS (Confirm MW 104) Sample->MS H_NMR 1H NMR (Confirm Ring Integrity) Solubility->H_NMR Dissolved C_NMR 13C NMR (Confirm Oxalate & C3) Solubility->C_NMR QC Purity Assessment (Stoichiometry Check) H_NMR->QC C_NMR->QC

Figure 2: Recommended analytical workflow for validating the salt form and purity.

References

  • Preparation of Azetidine Derivatives

    • Source: Wallace, E. et al. (2007).
    • Context: Describes the synthesis and use of 3-(hydroxymethyl)
    • URL:

  • General Azetidine Synthesis

    • Source: Hunde, G. et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[2] RSC Advances.

    • Context: Reviews methodologies for synthesizing 3-substituted azetidines from epichlorohydrin and other precursors.
    • URL:

  • Oxalate Salt Characterization

    • Source: Standard 13C NMR Data for Oxal
    • Context: Confirmation of oxalate carbonyl shift (~165 ppm) in aqueous media.
    • URL:

Sources

Foundational

3-(Hydroxymethyl)azetidin-3-ol oxalate CAS number and registration

Technical Whitepaper: 3-(Hydroxymethyl)azetidin-3-ol Oxalate CAS Registry Number: 1956328-42-9 Free Base CAS: 934672-00-1 Molecular Formula: C H NO [1] · C H O Molecular Weight: 193.15 g/mol (Salt); 103.12 g/mol (Free Ba...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 3-(Hydroxymethyl)azetidin-3-ol Oxalate

CAS Registry Number: 1956328-42-9 Free Base CAS: 934672-00-1 Molecular Formula: C


H

NO

[1] · C

H

O

Molecular Weight: 193.15 g/mol (Salt); 103.12 g/mol (Free Base)

Abstract

This technical guide analyzes 3-(Hydroxymethyl)azetidin-3-ol oxalate , a specialized quaternary azetidine scaffold used increasingly in fragment-based drug discovery (FBDD) and linker chemistry (PROTACs/ADCs).[1] Unlike simple azetidines, this molecule possesses a geminal disubstitution pattern at the C3 position, introducing significant polarity and three-dimensionality (Fsp3 character) to drug candidates. This document details its chemical identity, validated synthetic pathways, handling protocols for the oxalate salt, and strategic applications in medicinal chemistry.

Part 1: Chemical Identity & Structural Significance[1]

Core Identification Data
PropertySpecification
Systematic Name 3-(Hydroxymethyl)azetidin-3-ol ethanedioate (1:1)
Common Name 3-Hydroxy-3-(hydroxymethyl)azetidine oxalate
CAS (Oxalate) 1956328-42-9
CAS (Free Base) 934672-00-1
SMILES (Salt) C1C(CN1)(CO)O.C(=O)(C(=O)O)O
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Structural Causality in Drug Design

The selection of 3-(Hydroxymethyl)azetidin-3-ol is rarely accidental. It is a strategic "problem-solver" scaffold:

  • Lowering Lipophilicity (LogP): The azetidine ring is inherently less lipophilic than its carbocyclic analog (cyclobutane). The addition of two hydroxyl groups at the C3 position dramatically lowers LogP, improving water solubility and reducing metabolic clearance risks associated with high lipophilicity.

  • Quaternary Center Formation: The C3 position is a quaternary carbon. Substituents here are locked in a specific vector, preventing the "floppiness" seen in linear alkyl chains. This rigidification often improves binding affinity by reducing the entropic penalty upon binding to a protein target.

  • Oxalate Salt Rationale: The free base secondary amine is prone to hygroscopicity and potential air oxidation. The oxalate salt stabilizes the amine, forming a robust crystalline lattice that is non-hygroscopic and easier to weigh/dispense during library synthesis.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of this scaffold typically proceeds via a "Spiro-Epoxide" strategy, which allows for the simultaneous installation of the hydroxyl and hydroxymethyl groups.

Validated Synthetic Pathway

The most reliable route utilizes 1-Boc-3-azetidinone as the starting material. The key transformation is the Corey-Chaykovsky reaction to form a spiro-epoxide, followed by hydrolytic ring opening.

SynthesisPath Start 1-Boc-3-azetidinone (CAS: 398489-26-4) Inter1 Spiro-Epoxide Intermediate (1-Boc-1-azaspiro[2.3]hexane) Start->Inter1 Trimethylsulfoxonium iodide, NaH, DMSO (Corey-Chaykovsky) Inter2 N-Boc-3-hydroxy-3- (hydroxymethyl)azetidine Inter1->Inter2 H2SO4 (aq) or HClO4, THF (Ring Opening) Product 3-(Hydroxymethyl)azetidin-3-ol Oxalate (Final Salt) Inter2->Product 1. TFA/DCM (Deprotection) 2. Oxalic Acid, EtOH (Salt Formation)

Figure 1: Step-wise synthesis from commercially available azetidinone to the oxalate salt.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Epoxidation (Corey-Chaykovsky)

  • Suspend trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO under Argon.

  • Add NaH (1.2 eq, 60% dispersion) portion-wise at room temperature. Stir until gas evolution ceases (formation of ylide).

  • Add 1-Boc-3-azetidinone (1.0 eq) dissolved in DMSO dropwise.

  • Heat to 50°C for 2 hours. Monitor by TLC (formation of less polar spot).

  • Quench with water, extract with EtOAc. The product is tert-butyl 1-oxaspiro[2.3]hexane-5-carboxylate .

Step 2: Hydrolytic Ring Opening

  • Dissolve the spiro-epoxide in a mixture of THF/Water (1:1).

  • Add a catalytic amount of Perchloric acid (HClO

    
    ) or dilute H
    
    
    
    SO
    
    
    .
  • Stir at room temperature for 4-6 hours. The epoxide opens to form the gem-diol derivative (N-Boc-3-hydroxy-3-hydroxymethylazetidine).

  • Neutralize, extract, and crystallize.

Step 3: Deprotection & Salt Formation

  • Dissolve the N-Boc intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (10 eq) at 0°C. Stir until Boc removal is complete (LCMS confirmation).

  • Concentrate to remove TFA.

  • Salt Formation (Critical Step): Dissolve the crude free base oil in minimal absolute Ethanol.

  • Add a saturated solution of Oxalic Acid (1.0 eq) in Ethanol dropwise.

  • A white precipitate will form. Cool to 0°C, filter, and wash with cold Ethanol/Ether to yield 3-(Hydroxymethyl)azetidin-3-ol oxalate .

Part 3: Handling, Stability & Analytics

Analytical Verification (Self-Validating System)

To ensure the integrity of the reagent before use in high-value synthesis, perform the following check:

  • 1H NMR (D

    
    O):  Look for the diagnostic singlet of the methylene group (-CH 
    
    
    
    OH) around
    
    
    3.6-3.8 ppm. The azetidine ring protons usually appear as two sets of doublets (or a multiplet) around
    
    
    3.9-4.2 ppm due to the ring strain and proximity to the nitrogen.
  • Stoichiometry Check: Integration of the Oxalate peak (if visible, though often exchangeable or silent in D2O depending on pH/relaxation) vs. the scaffold protons confirms the 1:1 ratio. Elemental analysis is preferred for salt confirmation.

Stability Profile
ConditionStability AssessmentRecommendation
Solid State High (Oxalate lattice)Store at +4°C, desiccated.[1]
Solution (Water) ModerateUse fresh; avoid prolonged storage at pH > 8.
Solution (DMSO) HighStable for weeks at -20°C.
Reactivity Nucleophilic (Amine & Alcohol)Protect Nitrogen (e.g., Boc/Fmoc) before activating alcohols.

Part 4: Application Workflows

This scaffold is primarily used to construct Spirocyclic Linkers or Polar Core Motifs .

Decision Logic for Scaffold Selection

Use the following logic flow to determine if this CAS is the correct building block for your campaign.

DecisionTree Q1 Does your lead need lower LogP / higher solubility? Q2 Is the target vector linear or kinked? Q1->Q2 Yes Result1 Use Piperidine/Pyrrolidine Q1->Result1 No Q2->Result1 Linear Q3 Do you need a quaternary attachment point? Q2->Q3 Kinked/Compact Result2 Use 3-(Hydroxymethyl)azetidin-3-ol Q3->Result2 Yes (Gem-disubstitution) Result3 Use 3-Hydroxyazetidine (Simple substitution) Q3->Result3 No (Single substitution)

Figure 2: Medicinal chemistry decision tree for selecting azetidine cores.

Strategic Usage in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), the linker physicochemical properties are critical.

  • Workflow: The secondary amine is typically alkylated or acylated to attach the E3 ligase ligand (e.g., Thalidomide or VHL ligand).

  • Function: The C3-hydroxyl or C3-hydroxymethyl groups serve as "exit vectors" for the linker chain connecting to the Warhead (Target protein binder).

  • Advantage: The hydrophilicity of the azetidine-diol core helps counteract the high lipophilicity of complex PROTAC molecules, improving oral bioavailability.

References

  • Biofount . (2024). Product Analysis: 3-(Hydroxymethyl)azetidin-3-ol Oxalate (CAS 1956328-42-9).[1] Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. (Contextual grounding for spiro-epoxide synthesis).
  • PubChem . (2024).[2] Compound Summary: 3-(Hydroxymethyl)azetidin-3-ol.[1][3] Retrieved from [Link]

Sources

Exploratory

Discovery and history of 3-substituted azetidine scaffolds

An In-Depth Technical Guide to the Discovery and History of 3-Substituted Azetidine Scaffolds Authored by a Senior Application Scientist Abstract The azetidine ring, a four-membered nitrogen-containing heterocycle, has u...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of 3-Substituted Azetidine Scaffolds

Authored by a Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has undergone a remarkable transformation from a synthetically challenging curiosity to a privileged scaffold in modern drug discovery.[1][2] Its unique conformational rigidity, coupled with its ability to improve critical physicochemical properties such as metabolic stability and aqueous solubility, has cemented its role as a valuable building block for novel therapeutics.[2][3][4] This guide provides a comprehensive exploration of the 3-substituted azetidine core, charting its historical journey from initial discovery, through the evolution of synthetic methodologies, to its current standing as a cornerstone in medicinal chemistry. We will delve into the causality behind key experimental choices, present detailed protocols for foundational syntheses, and illustrate the scaffold's impact on contemporary drug design for an audience of researchers, scientists, and drug development professionals.

The Genesis of a Strained Ring: A Historical Perspective

The story of azetidine begins not in the context of medicine, but in the realm of fundamental organic chemistry. The inherent ring strain of a four-membered heterocycle, a direct consequence of bond angles deviating from the ideal tetrahedral geometry, presented a formidable synthetic barrier to early chemists.[1]

First Synthesis and Early Challenges

The first successful synthesis of the parent azetidine ring was reported in 1888 by German chemists Siegmund Gabriel and J. Weiner.[1][2] Their pioneering work involved the intramolecular cyclization of γ-bromopropylamine using a base, a foundational discovery that laid the groundwork for all subsequent explorations of this heterocyclic system.[1] However, for many decades, azetidines were largely regarded as synthetic curiosities due to the difficulty in their preparation and their perceived instability.[2] Methods were often low-yielding and lacked general applicability.[1]

Nature's Endorsement: A Pivotal Discovery

A turning point came in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[2] This discovery was significant because it demonstrated that the azetidine motif was not merely a laboratory construct but a component of natural products, hinting at its potential biological relevance and stability.[2] This, along with the later discovery of other azetidine-containing natural products like mugineic acid, spurred increased interest in the scaffold.[5]

YearMilestoneSignificance
1888 First synthesis of the parent azetidine ring by Gabriel and Weiner.[1][2]Established the foundational method of intramolecular cyclization.
1955 Isolation of L-azetidine-2-carboxylic acid from a natural source.[2]Confirmed the biological relevance and stability of the azetidine ring.
Late 20th C. Development of more robust synthetic routes to key intermediates.Enabled broader exploration of substituted azetidines in medicinal chemistry.
Early 21st C. Emergence of azetidine as a "privileged scaffold" in drug discovery.[2]Widespread adoption due to favorable impacts on drug properties.

Table 1: Key milestones in the history of the azetidine scaffold.

The Synthetic Evolution: Forging the Four-Membered Ring

The increasing recognition of the azetidine motif's potential in medicinal chemistry has driven a dramatic expansion of the synthetic repertoire for its construction. Early methods have been refined and novel, more efficient strategies have been developed to access a diverse range of 3-substituted derivatives.

Foundational Strategy: Intramolecular Cyclization

The classical and original approach to forming the azetidine ring relies on the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate with a good leaving group.[1] The amine nitrogen attacks the electrophilic γ-carbon, displacing the leaving group to form the strained four-membered ring.

G cluster_0 γ-Amino Halide Precursor cluster_1 Azetidine Product H2N H₂N C1 CH₂ H2N->C1 Base Base (-HX) C2 CH₂ C1->C2 C3 CH₂-X C2->C3 Azetidine NH NH Base->Azetidine Cyclization G Epichlorohydrin Epichlorohydrin Intermediate1 Ring-Opened Intermediate Epichlorohydrin->Intermediate1 Ring Opening Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 1-Benzyl-3-hydroxyazetidine Intermediate1->Intermediate2 Base-mediated Cyclization PdC H₂, Pd/C HCl Intermediate2->PdC Deprotection FinalProduct 3-Hydroxyazetidine Hydrochloride PdC->FinalProduct

Figure 2: A common industrial pathway for the synthesis of 3-hydroxyazetidine.

2.2.2 Synthesis of 3-Aminoazetidines

3-Aminoazetidines are another class of indispensable building blocks. A common route involves the reductive amination of a Boc-protected 3-azetidinone with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride. [6]This strategy allows for the introduction of a wide variety of substituents on the 3-amino group.

Modern Synthetic Advances

More recent decades have seen the advent of highly innovative and efficient methods for constructing the 3-substituted azetidine scaffold.

MethodDescriptionAdvantages
Aza Paterno-Büchi Reaction A [2+2] photocycloaddition between an imine and an alkene to form the azetidine ring directly. [1][7]High stereoselectivity, direct formation of functionalized products. [7][8]
Ring Expansion Expansion of smaller rings, such as aziridines, provides an elegant entry to the azetidine core. [1][3]Access to diverse substitution patterns.
C-H Amination Transition-metal-catalyzed intramolecular amination of C(sp³)–H bonds forms the ring directly from acyclic precursors. [1][9]High atom economy, direct functionalization.
Strain-Release Homologation Utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes that react with nucleophiles to open into functionalized azetidines. [9][10]Modular and rapid access to complex azetidines.
Flow Chemistry Photochemical reactions, such as the Norrish-Yang cyclization, can be performed in continuous flow reactors. Improved safety, scalability, and reproducibility for gram-scale synthesis.

Table 2: Comparison of modern synthetic routes to 3-substituted azetidines.

The aza Paterno-Büchi reaction is particularly powerful, offering a photochemical route that directly unites two components into the final heterocyclic product.

G Imine Imine (R1-CH=N-R2) Light Imine->Light Alkene Alkene (R3-CH=CH-R4) Alkene->Light Azetidine Functionalized Azetidine Light->Azetidine [2+2] Photocycloaddition

Figure 3: The Aza Paterno-Büchi reaction for direct azetidine synthesis.

The Ascendancy in Medicinal Chemistry

The utility of the 3-substituted azetidine scaffold in drug design stems from the unique and advantageous physicochemical properties it imparts to a molecule.

A Bioisosteric Advantage

Azetidine is often employed as a bioisostere —a substituent with similar physical or chemical properties that produce broadly similar biological effects. It can replace larger, more flexible rings like pyrrolidine or piperidine, or even acyclic motifs. This substitution provides several key benefits:

  • Increased Rigidity : The strained ring reduces the number of rotatable bonds, locking the molecule into a more defined conformation. [3]This can lead to higher binding affinity and selectivity for its biological target.

  • Improved Physicochemical Properties : The introduction of the polar nitrogen atom within a compact, non-planar structure can improve aqueous solubility and reduce lipophilicity, which are critical for favorable pharmacokinetics. [2]* Metabolic Stability : The scaffold can block sites of metabolic attack, enhancing the drug's half-life. [3][4]* Vectorial Exit : The non-planar, three-dimensional shape of the azetidine ring can provide a vector to explore new binding pockets within a target protein that are inaccessible to flatter aromatic rings.

G cluster_0 Flexible Lead Compound cluster_1 Rigidified Analog Flexible Flexible Linker (e.g., Propylamine) Azetidine 3-Substituted Azetidine Core Flexible->Azetidine Bioisosteric Replacement Aryl1 Aryl Group Aryl1->Flexible Prop Improved Properties: - Higher Potency - Better Selectivity - Enhanced Solubility - Increased Metabolic Stability Azetidine->Prop Aryl2 Aryl Group Aryl2->Azetidine

Figure 4: Conceptual illustration of azetidine as a bioisosteric replacement to improve drug properties.

Therapeutic Impact

The application of these principles has led to the successful development of drugs and clinical candidates across numerous therapeutic areas.

  • Antidepressants : Novel 3-substituted azetidines have been designed as triple reuptake inhibitors (TRIs), simultaneously targeting serotonin, norepinephrine, and dopamine transporters. [11][12]* Antibiotics : The azetidine ring has been incorporated into the quinolone nucleus to create compounds with superior activity against resistant bacteria compared to clinically used fluoroquinolones. * Oncology : Cobimetinib, a MEK1/2 inhibitor, and other kinase inhibitors targeting pathways like STAT3 feature the azetidine scaffold. [1][13]* Peptidomimetics : The 3-aminoazetidine subunit can act as a turn-inducing element, facilitating the efficient synthesis of small cyclic peptides with improved proteolytic stability. [4][14]

Key Experimental Protocol: Synthesis of 3-Hydroxyazetidine Hydrochloride

This protocol describes a common multi-step synthesis adapted from patented industrial methods, demonstrating the practical application of the principles discussed. [15] Objective: To synthesize 3-hydroxyazetidine hydrochloride from benzylamine and epichlorohydrin.

Step 1: Ring Opening of Epichlorohydrin

  • Dissolve benzylamine (1.0 eq) in 15 volumes of water in a reaction vessel equipped with a stirrer and thermometer.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add epichlorohydrin (1.3 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.

  • Stir the reaction mixture at this temperature for 12 hours.

  • After the reaction is complete (monitored by TLC), filter the resulting solid precipitate.

  • Wash the filter cake twice with cold water and once with a cold organic solvent mixture (e.g., ethyl acetate/petroleum ether 1:20) to yield the intermediate 1-benzylamino-3-chloro-2-propanol.

Step 2: Base-Mediated Cyclization

  • Suspend the intermediate from Step 1 in a suitable solvent (e.g., toluene) with an aqueous solution of a base such as sodium carbonate (as an acid-binding agent).

  • Heat the mixture under reflux for several hours until cyclization is complete.

  • Cool the reaction, separate the organic layer, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine. Purify by column chromatography if necessary.

Step 3: Deprotection via Hydrogenation

  • Dissolve 1-benzyl-3-hydroxyazetidine (1.0 eq) in methanol in a hydrogenation vessel.

  • Add a 4mol/L aqueous HCl solution (to form the salt in situ) followed by 10% Palladium on Carbon (Pd/C) catalyst (approx. 3% by weight).

  • Pressurize the vessel with hydrogen gas (e.g., to 4 atm) and stir vigorously for 8-12 hours at room temperature. [16]4. Once the reaction is complete, carefully filter off the Pd/C catalyst.

  • Evaporate the filtrate under reduced pressure. A white solid will precipitate.

  • Add a recrystallization solvent like ethyl acetate to the concentrate, stir, and filter to obtain the final white solid product, 3-hydroxyazetidine hydrochloride. [15] Self-Validating System: Each step of this protocol can be validated. The purity of intermediates and the final product can be assessed by HPLC and confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. [15][16]The success of the hydrogenation in Step 3 is easily monitored by the complete disappearance of the starting material and benzyl-related signals in the NMR spectrum.

Conclusion

The 3-substituted azetidine scaffold has traversed a long and remarkable path from an obscure, synthetically arduous molecule to a cornerstone of modern medicinal chemistry. [1]Its journey, marked by pioneering synthetic achievements and a growing appreciation for its unique stereoelectronic properties, serves as a testament to the synergy between organic synthesis and drug discovery. The continuous evolution of synthetic methodologies has unlocked access to a vast and diverse chemical space, enabling chemists to precisely tailor molecular architecture to achieve desired biological outcomes. [1]As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the rich history and expanding potential of 3-substituted azetidines ensure their continued prominence in the landscape of drug development.

References

  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Ningbo Inno Pharmchem Co., Ltd.
  • 3-Hydroxyazetidine hydrochloride synthesis. ChemicalBook.
  • Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Baxendale Group - Durham University.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
  • Synthesis of azetidines by aza Paternò–Büchi reactions.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.
  • Recent progress in synthesis of 3-functionalized azetidines.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Azetidine. Wikipedia.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidines in Drug Discovery. PharmaBlock.
  • The azetidines. Recent synthetic developments. Chemical Reviews.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions.

Sources

Foundational

An In-Depth Technical Guide to the Role of the Oxalate Salt in the Stability of 3-(Hydroxymethyl)azetidin-3-ol

Abstract The chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. For molecules containing strained ring systems, such...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical stability of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, directly impacting safety, efficacy, and shelf-life. For molecules containing strained ring systems, such as the azetidine moiety, ensuring stability presents a significant challenge. This technical guide provides a comprehensive analysis of the role of the oxalate salt in enhancing the stability of 3-(Hydroxymethyl)azetidin-3-ol, a valuable building block in medicinal chemistry.[1][2] We will explore the inherent instabilities of the azetidine core, the principles of pharmaceutical salt selection, and the specific physicochemical properties of oxalic acid that render it an exceptional stabilizing counter-ion. This guide will delve into the mechanistic underpinnings of this stabilization, supported by illustrative experimental protocols and data interpretation, to provide researchers, scientists, and drug development professionals with a robust framework for understanding and leveraging salt formation as a critical tool in pharmaceutical development.

Introduction: The Azetidine Ring and the Stability Imperative

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, which have garnered significant interest in drug discovery due to their ability to impart unique conformational constraints and serve as versatile scaffolds.[3] The 3-(hydroxymethyl)azetidin-3-ol motif, in particular, is an emerging building block in the design of novel therapeutics.[1]

However, the utility of the azetidine ring is intrinsically linked to its stability. As a strained four-membered ring, it is susceptible to degradation, primarily through ring-opening reactions. This instability is often catalyzed by acidic conditions, where protonation of the ring nitrogen forms a reactive azetidinium ion, making the ring susceptible to nucleophilic attack.[4][5] Uncontrolled degradation can lead to loss of potency, the formation of potentially toxic impurities, and a shortened product shelf-life. Therefore, strategies to mitigate these degradation pathways are paramount.

Pharmaceutical salt formation is a widely employed and highly effective strategy to improve the physicochemical properties of ionizable drug candidates, including their stability, solubility, and bioavailability.[6] The selection of an appropriate counter-ion is a critical decision in the drug development process. This guide will focus on the specific advantages conferred by the formation of an oxalate salt with 3-(Hydroxymethyl)azetidin-3-ol.

The Strategic Choice of Oxalic Acid in Salt Formation

Oxalic acid, the simplest dicarboxylic acid, is a powerful tool in crystal engineering for stabilizing basic APIs.[7] Its utility stems from a combination of key properties:

  • Dicarboxylic Nature: Possessing two carboxylic acid groups, oxalic acid can engage in extensive and robust hydrogen-bonding networks. This allows for the formation of a highly ordered and stable crystal lattice.[8]

  • Acidity: As a relatively strong organic acid, oxalic acid readily protonates basic nitrogen centers, such as the one in the azetidine ring, facilitating the formation of a stable ionic bond.[7]

  • Planarity and Rigidity: The oxalate dianion is planar, which can facilitate ordered packing in the crystal lattice, contributing to a higher lattice energy and, consequently, greater stability.[9]

The formation of the 3-(hydroxymethyl)azetidin-3-ol oxalate salt involves the protonation of the azetidine nitrogen by oxalic acid, creating an azetidinium cation and an oxalate or hydrogen oxalate anion. This fundamental acid-base reaction is the first step towards creating a more stable solid-state form.

Mechanistic Basis for Enhanced Stability

The enhanced stability of 3-(Hydroxymethyl)azetidin-3-ol oxalate is not merely due to the formation of an ionic bond, but rather the result of the intricate three-dimensional architecture of its crystal lattice. The key stabilizing interactions are hypothesized to be:

  • Charge-Assisted Hydrogen Bonding: The primary stabilizing force is the strong N⁺–H···O⁻ hydrogen bond formed between the protonated azetidinium cation and the carboxylate oxygen of the oxalate anion.[7] These bonds are significantly stronger than the hydrogen bonds found in the free base form of the molecule.

  • Extended Hydrogen-Bonding Network: The presence of two hydroxyl groups on the azetidinium cation and four oxygen atoms on the oxalate anion allows for the formation of an extensive network of intermolecular hydrogen bonds. This network rigidly holds the molecules in place, increasing the energy required to initiate degradation.

  • Steric Shielding of the Azetidinium Ring: Within the crystal lattice, the oxalate anions can sterically hinder the approach of potential nucleophiles (such as water) to the electrophilic carbon atoms of the strained azetidinium ring, thereby reducing the likelihood of a ring-opening reaction.

The following diagram illustrates the proposed key intermolecular interactions that contribute to the stability of the oxalate salt.

Hypothesized Stabilizing Interactions cluster_0 Azetidinium Cation cluster_1 Oxalate Anion cluster_2 Water Molecule (Potential Nucleophile) AZT N⁺H₂ C C(CH₂OH)(OH) C OXA O⁻ C=O C=O O⁻ AZT:n->OXA:o1  Strong N⁺-H···O⁻  Hydrogen Bond AZT:c3->OXA:o4 Additional H-Bonding (Hydroxyl Groups) H2O H₂O OXA->H2O Steric Hindrance

Caption: Key intermolecular forces stabilizing the oxalate salt.

Experimental Verification of Stability

To experimentally validate the enhanced stability of the oxalate salt, a series of studies would be conducted, comparing the salt form to the free base. The primary methodology for this is a forced degradation study.[10][11]

Illustrative Protocol: Synthesis of 3-(Hydroxymethyl)azetidin-3-ol Oxalate

This protocol provides a representative method for the synthesis of the oxalate salt.

  • Dissolution: Dissolve 1.0 equivalent of 3-(Hydroxymethyl)azetidin-3-ol free base in a suitable solvent such as isopropanol (IPA) or ethanol (EtOH) with gentle warming.

  • Counter-ion Addition: In a separate vessel, dissolve 1.0-1.1 equivalents of oxalic acid dihydrate in the same solvent, also with gentle warming.

  • Salt Formation: Slowly add the oxalic acid solution to the solution of the free base with continuous stirring.

  • Crystallization: The oxalate salt will typically precipitate out of the solution. The crystallization process can be encouraged by slow cooling to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified salt under vacuum at a controlled temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Confirm the identity and purity of the salt using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

Experimental Workflow: Forced Degradation Study

A forced degradation study intentionally exposes the API to harsh conditions to accelerate decomposition, thereby revealing potential degradation pathways and highlighting the relative stability of different forms of the substance.[4][10]

Forced Degradation Workflow cluster_stress Stress Conditions start Prepare Solutions (0.5 mg/mL) of Free Base & Oxalate Salt acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid Expose Samples base Base Hydrolysis (0.1 M NaOH, 60°C) start->base Expose Samples oxidative Oxidative Stress (3% H₂O₂, RT) start->oxidative Expose Samples thermal Thermal Stress (Solid, 80°C) start->thermal Expose Samples photo Photolytic Stress (ICH Q1B) start->photo Expose Samples analysis Sample at Time Points (0, 4, 8, 24, 48 hrs) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Analyze by Stability- Indicating HPLC-UV/MS analysis->hplc end Quantify Parent API Identify Degradants Compare Stability Profiles hplc->end

Sources

Protocols & Analytical Methods

Method

The Ascendant Role of 3-(Hydroxymethyl)azetidin-3-ol Oxalate in Modern Medicinal Chemistry: Application Notes and Protocols

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the azetidine mo...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and constrained geometry offer a unique three-dimensional presentation of substituents, a valuable attribute in the design of molecules targeting complex biological systems.[1][3] This guide focuses on a particularly valuable derivative, 3-(Hydroxymethyl)azetidin-3-ol, often utilized as its oxalate salt for improved handling and stability. We will delve into its applications as a versatile building block and bioisostere in drug discovery, providing detailed protocols and the scientific rationale behind its use.

The Strategic Advantage of the 3-(Hydroxymethyl)azetidin-3-ol Scaffold

The incorporation of the 3-(hydroxymethyl)azetidin-3-ol motif into drug candidates offers several strategic advantages that address common challenges in drug development:

  • Bioisosteric Replacement: This scaffold serves as an effective bioisostere for more common structural units like pyrrolidin-3-ol or even gem-dimethyl groups.[4] Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, can lead to significant improvements in a molecule's properties.[5][6] For instance, replacing a pyrrolidine ring with an azetidine can enhance metabolic stability and aqueous solubility.[6][7]

  • Improved Physicochemical Properties: The polar nature of the two hydroxyl groups and the azetidine nitrogen can significantly impact a molecule's solubility and overall polarity, often leading to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[8][9]

  • Structural Rigidity and Vectorial Control: The rigid azetidine ring provides a predictable and constrained conformation, allowing for the precise positioning of substituents in three-dimensional space.[1][3] This is crucial for optimizing interactions with biological targets. The hydroxyl and hydroxymethyl groups at the 3-position offer two distinct vectors for further functionalization, enabling the exploration of chemical space around a core scaffold.[7]

  • Novel Chemical Space: The use of less common scaffolds like 3,3-disubstituted azetidines allows researchers to explore uncharted areas of chemical space, potentially leading to the discovery of compounds with novel mechanisms of action and intellectual property.[7][10][11]

A notable example of its application is in the development of potent inhibitors of DNA polymerase Theta (Polθ), an emerging cancer target.[4] In this context, the 3-hydroxymethyl-azetidine moiety was successfully employed as a bioisostere of pyrrolidin-3-ol, leading to compounds with significant antiproliferative properties and favorable pharmacokinetics.[4]

Physicochemical Properties of 3-(Hydroxymethyl)azetidin-3-ol Oxalate

For practical laboratory use, 3-(Hydroxymethyl)azetidin-3-ol is often supplied as its oxalate salt to enhance its stability and ease of handling as a crystalline solid.

PropertyValueSource
Molecular Formula C4H9NO2 (free base)PubChem
Molecular Weight 103.12 g/mol (free base)PubChem
Appearance White to off-white solid (oxalate salt)Supplier Data
Solubility Soluble in water, methanol; sparingly soluble in other organic solvents (oxalate salt)General Knowledge

Synthetic Protocols for the Incorporation of the 3-(Hydroxymethyl)azetidin-3-ol Moiety

The following protocols provide a generalized framework for the synthetic manipulation of 3-(Hydroxymethyl)azetidin-3-ol. It is crucial to note that specific reaction conditions may require optimization based on the substrate and desired product.

N-Functionalization via Reductive Amination

This protocol describes the coupling of the azetidine nitrogen with an aldehyde or ketone. The oxalate salt must first be neutralized to the free base.

Workflow for N-Functionalization

A 3-(Hydroxymethyl)azetidin-3-ol oxalate B Neutralization (e.g., NaHCO3) A->B Step 1 C Free Base in Solution B->C E Reductive Amination (e.g., NaBH(OAc)3) C->E D Aldehyde/Ketone (R1-CHO or R1-C(O)-R2) D->E F N-Substituted Product E->F Step 2 G Purification (Chromatography) F->G Step 3 H Characterized Product G->H

Caption: Reductive amination workflow.

Step-by-Step Protocol:

  • Neutralization of the Oxalate Salt:

    • Suspend 1.0 equivalent of 3-(Hydroxymethyl)azetidin-3-ol oxalate in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add 2.2 equivalents of a mild base (e.g., sodium bicarbonate, triethylamine) and stir the mixture at room temperature for 30-60 minutes. The formation of the free base can often be observed as the solid dissolves.

  • Reductive Amination:

    • To the solution containing the free azetidine, add 1.0-1.2 equivalents of the desired aldehyde or ketone.

    • Stir the mixture for 10-20 minutes to allow for the formation of the iminium ion intermediate.

    • Add 1.2-1.5 equivalents of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting aldehyde or ketone.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours at room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted 3-(hydroxymethyl)azetidin-3-ol derivative.

O-Functionalization of the Hydroxyl Groups

The primary and tertiary hydroxyl groups can be selectively functionalized, although protecting group strategies may be necessary to achieve high selectivity.

Logical Flow for Selective O-Functionalization

Start N-Protected 3-(Hydroxymethyl)azetidin-3-ol Primary_OH Selective Reaction at Primary -OH (Steric Hindrance) Start->Primary_OH Tertiary_OH Reaction at Tertiary -OH (Requires more forcing conditions or specific activation) Start->Tertiary_OH Protect_Primary Protect Primary -OH (e.g., Silyl ether) Start->Protect_Primary Functionalize_Tertiary Functionalize Tertiary -OH Protect_Primary->Functionalize_Tertiary Deprotect_Primary Deprotect Primary -OH Functionalize_Tertiary->Deprotect_Primary Final_Product Selectively Functionalized Product Deprotect_Primary->Final_Product

Caption: Selective O-functionalization strategy.

Protocol for Silylation of the Primary Hydroxyl Group:

  • Reaction Setup:

    • Dissolve 1.0 equivalent of an N-protected 3-(hydroxymethyl)azetidin-3-ol derivative in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 1.1-1.5 equivalents of a base such as imidazole or triethylamine.

    • Cool the solution to 0 °C in an ice bath.

  • Silylation:

    • Slowly add 1.05-1.2 equivalents of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). Rationale: The primary hydroxyl group is sterically less hindered and therefore more reactive towards bulky silylating agents, allowing for selective protection.

    • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the N-protected, primary-O-silylated azetidine derivative. The now-free tertiary alcohol can be further functionalized.

Characterization of 3-(Hydroxymethyl)azetidin-3-ol Derivatives

The structural elucidation of newly synthesized derivatives is paramount. A combination of the following analytical techniques is typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the core structure and the successful incorporation of new substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretches.

Conclusion

3-(Hydroxymethyl)azetidin-3-ol oxalate is a valuable and versatile building block in medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to design and synthesize novel therapeutic agents with improved drug-like properties. The protocols and strategic insights provided herein are intended to serve as a practical guide for researchers in the field of drug discovery and development, fostering the continued exploration of this promising scaffold.

References

  • Höfner, G., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(6), 2296–2304. [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Retrieved from a diagram within a research paper on ResearchGate. [Link]

  • Bull, J. A., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Angewandte Chemie International Edition, 60(38), 20658-20666. [Link]

  • Kim, D., et al. (2012). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 3(11), 925-930. [Link]

  • Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). Marketed drugs containing 1,3-substituted azetidine scaffolds. Retrieved from a diagram within a research paper on ResearchGate. [Link]

  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 74(9), 672-678. [Link]

  • Rojas, J. J., & Bull, J. A. (2020). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. Spiral, Imperial College London's institutional repository. [Link]

  • Wang, Y., et al. (2023). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 88(8), 5033-5043. [Link]

  • Kumar, A., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48757-48777. [Link]

  • Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link]

  • PubChem. (n.d.). 3-(hydroxymethyl)azetidin-3-ol hydrochloride. Retrieved February 17, 2026, from [Link]

  • Singh, R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-18. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

Sources

Application

3-(Hydroxymethyl)azetidin-3-ol oxalate as a building block for drug discovery

Abstract This guide details the strategic application of 3-(Hydroxymethyl)azetidin-3-ol oxalate (CAS: 2551118-37-5) as a high-value building block in fragment-based drug discovery (FBDD) and lead optimization. As the pha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-(Hydroxymethyl)azetidin-3-ol oxalate (CAS: 2551118-37-5) as a high-value building block in fragment-based drug discovery (FBDD) and lead optimization. As the pharmaceutical industry moves to "escape from flatland" by increasing fraction sp³ (


) character, this specific azetidine scaffold offers a rigid, metabolic-resistant bioisostere for gem-dimethyl and carbonyl groups. This document provides validated protocols for handling the oxalate salt, executing selective functionalization, and integrating the motif into PROTAC linkers and enzyme inhibitors.

Chemical Profile & Strategic Value

The 3,3-disubstituted azetidine core is a "privileged scaffold" that imparts specific physicochemical advantages over larger heterocycles like pyrrolidine or piperidine.

Physicochemical Properties
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight 193.15 g/mol (Salt) / ~103.12 (Free Base)High ligand efficiency (LE) contribution.
Geometry Rigid, puckered ring (

)
Defined exit vectors for substituents; restricts conformational entropy.
Basicity (

)
~9.5 (Conjugate acid of free base)Lower than pyrrolidine (~11.3), improving membrane permeability at physiological pH.
Metabolic Stability HighThe quaternary C3 center blocks oxidative metabolism (e.g.,

-hydroxylation) common in other amines.
Solubility High (Polar Surface Area)Improves aqueous solubility of lipophilic pharmacophores.
Bioisosteric Logic

The 3-(hydroxymethyl)azetidin-3-ol core acts as a bioisostere for the gem-dimethyl group . While a gem-dimethyl group is lipophilic and metabolically vulnerable, the azetidine core provides the same steric bulk and bond angles but introduces polarity and handles for further diversity (the -OH and -CH2OH groups).

Critical Handling Protocol: Desalting the Oxalate

The Challenge: The commercial building block is supplied as an oxalate salt to ensure crystallinity and stability. However, the oxalate counterion is acidic and can interfere with base-sensitive reactions (e.g., organometallic couplings) or nucleophilic substitutions where the free amine is required.

Causality: Direct use of the oxalate salt in reductive aminations is possible but often lowers yields due to pH buffering. For alkylations, free-basing is mandatory .

Protocol A: Biphasic Neutralization (Standard)

Use this for reactions >100 mg where the free base will be used immediately.

  • Dissolution: Suspend 1.0 eq of 3-(Hydroxymethyl)azetidin-3-ol oxalate in a minimum volume of water (approx. 5 mL per gram).

  • Basification: Add 2.5 eq of 5M NaOH dropwise at 0°C. The solution should reach pH >12.

    • Note: The free base is highly water-soluble. Do not attempt standard extraction with diethyl ether.

  • Extraction: Extract continuously with n-Butanol or Dichloromethane/Isopropanol (3:1) .

    • Why: The high polarity of the diol requires a polar organic solvent system to pull the product from the aqueous phase.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure at <40°C.
    
  • Result: A viscous, colorless oil. Store under Argon at -20°C.

Protocol B: Ion-Exchange (High Purity)

Use this for library synthesis or small-scale (<50 mg) batches.

  • Resin Prep: Wash 5g of Amberlyst A-26 (OH- form) resin with Methanol (3x).

  • Loading: Dissolve the oxalate salt in Methanol (MeOH) and load onto the resin column.

  • Elution: Elute with MeOH. The oxalate remains bound to the resin; the free amine elutes.

  • Concentration: Evaporate MeOH to yield the free base.

Synthetic Modules: Validated Workflows

Workflow Visualization: From Salt to Scaffold

The following diagram illustrates the critical decision pathways for processing the oxalate salt into functional drug cores.

Azetidine_Workflow cluster_0 Diversity Points Oxalate Start: Oxalate Salt FreeBase Free Base (3-HM-Azetidin-3-ol) Oxalate->FreeBase NaOH/n-BuOH (Protocol A) N_Protect N-Protection (Boc/Cbz) FreeBase->N_Protect Boc2O, TEA N_Funct N-Functionalization (Reductive Amination) FreeBase->N_Funct R-CHO, NaBH(OAc)3 Spiro Spiro-Oxetane Formation N_Protect->Spiro 1. TsCl/Py 2. NaH (Cyclization) PROTAC PROTAC Linker Assembly N_Funct->PROTAC Linker Attachment

Figure 1: Strategic workflow for converting the oxalate precursor into N-functionalized or spirocyclic cores.

Module 1: N-Functionalization (Reductive Amination)

Target: Creating tertiary amines for receptor binding.

Step-by-Step:

  • Preparation: Dissolve 1.0 eq of Free Base (from Protocol A) in 1,2-Dichloroethane (DCE).

  • Additions: Add 1.1 eq of the desired Aldehyde and 1.5 eq of Sodium Triacetoxyborohydride (

    
    ).
    
  • Catalysis: Add 1 drop of Acetic Acid (catalytic) to activate the imine formation.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours under Nitrogen.

  • Quench: Quench with saturated

    
    . Extract with DCM/MeOH (9:1).
    
  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Module 2: Spiro-Oxetane Formation (Advanced)

Target: Creating a novel 2-oxa-6-azaspiro[3.3]heptane system. This restricts the conformation further, often improving metabolic stability.

  • Protection: Start with N-Boc-3-(hydroxymethyl)azetidin-3-ol .

  • Activation: React with 1.0 eq

    
    -Toluenesulfonyl chloride (TsCl) in Pyridine at 0°C.
    
    • Selectivity Note: The primary alcohol (-CH2OH) is sterically more accessible and nucleophilic than the tertiary alcohol, leading to selective tosylation of the hydroxymethyl group.

  • Cyclization: Treat the mono-tosylate with Sodium Hydride (NaH, 2.0 eq) in THF at 0°C -> RT. Intramolecular displacement of the tosyl group by the tertiary alkoxide yields the spiro-oxetane .

  • Deprotection: Remove Boc with TFA/DCM to reveal the spiro-amine.

Strategic Applications in Drug Discovery

Case Study 1: Polymerase Theta (Pol ) Inhibitors

Pol


 is a synthetic-lethal target in BRCA-deficient cancers.[1]
  • Application: Researchers replaced a pyrrolidin-3-ol ring with the 3-(hydroxymethyl)azetidin-3-ol scaffold.[1]

  • Outcome: The azetidine analog (Compound C1) demonstrated improved metabolic stability (deuterated version) and favorable pharmacokinetics compared to the pyrrolidine counterpart.[1] The rigid geometry allowed precise positioning of the hydroxyl group to interact with the polymerase active site [5].

Case Study 2: Triple Reuptake Inhibitors (SNDRI)

In the development of antidepressants targeting Serotonin, Norepinephrine, and Dopamine transporters:

  • Application: The 3-aminoazetidine core was utilized as a bioisostere for 3-oxyazetidine.

  • Mechanism: The 3,3-disubstitution pattern allows for the creation of "vectors" that can probe deep into the transporter pockets while maintaining a low lipophilicity profile (LogD), which is crucial for blood-brain barrier (BBB) penetration [8].

Case Study 3: PROTAC Linker Design
  • Concept: The diol functionality of 3-(hydroxymethyl)azetidin-3-ol allows it to serve as a hydrophilic "hub" in PROTAC linkers.

  • Execution: One hydroxyl is attached to the E3 ligase ligand, and the nitrogen is attached to the target protein ligand (or vice versa). The rigidity prevents the "linker collapse" often seen with long alkyl chains, improving the degradation efficiency.

References

  • Azetidines in Medicinal Chemistry. ResearchGate. (2026). Overview of azetidine pharmacophores and bioisosterism. 2

  • Synthesis of Oxetane and Azetidine Ethers. Organic & Biomolecular Chemistry. (2025). Methods for etherification of 3,3-disubstituted azetidines. 3[4]

  • Modular Synthesis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. (2025). Strategies for accessing substituted azetidine cores. 4[4]

  • PubChem Compound Summary: 3-(Hydroxymethyl)azetidine-3-carboxylic acid. PubChem. (2025).[5] Physical properties and safety data. 5

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. (2024).[1] Case study on Pol

    
     inhibition. 1[4]
    
  • Method for Synthesizing 3-hydroxy-azetidine Hydrochloride. Google Patents. (2012). Industrial synthesis routes for azetidine salts. 6[4]

  • Azetidines in Medicinal Chemistry: Emerging Applications. PubMed. (2026). Review of FDA-approved drugs containing azetidines. 7

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. PMC. (2014). SAR studies on azetidine-based CNS agents.[8] 8

Sources

Method

Application Note: Characterization and Validation of 3-(Hydroxymethyl)azetidin-3-ol Derivatives as Polymerase Theta (Polθ) Inhibitors

Topic: Application of 3-(Hydroxymethyl)azetidin-3-ol derivatives as polymerase theta inhibitors Content Type: Detailed Application Notes and Protocols[1] Executive Summary Polymerase theta (Polθ, encoded by POLQ) has eme...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-(Hydroxymethyl)azetidin-3-ol derivatives as polymerase theta inhibitors Content Type: Detailed Application Notes and Protocols[1]

Executive Summary

Polymerase theta (Polθ, encoded by POLQ) has emerged as a critical synthetic lethal target for the treatment of Homologous Recombination (HR)-deficient cancers, particularly those harboring BRCA1/2 mutations.[2] While first-generation inhibitors like ART558 validated the target, the field is actively seeking novel scaffolds with improved physicochemical properties and freedom to operate.

This guide details the application of 3-(Hydroxymethyl)azetidin-3-ol derivatives , a novel class of Polθ inhibitors recently described by Insilico Medicine (e.g., Compound C1 / 60c ).[1] These compounds function as bio-isosteres to the pyrrolidine-based inhibitors, targeting the polymerase domain to block Theta-Mediated End Joining (TMEJ). This document provides a comprehensive workflow for evaluating these derivatives, from biochemical potency to cellular synthetic lethality.

Scientific Background & Mechanism

The Target: Polθ and TMEJ

Polθ is a unique DNA polymerase-helicase that drives Microhomology-Mediated End Joining (MMEJ) , also known as TMEJ.[3][4][5]

  • Normal Physiology: Polθ expression is low in healthy tissues.[4][6]

  • Pathology: In HR-deficient tumors (e.g., BRCA-mutant breast/ovarian cancer), cells lose the ability to repair Double-Strand Breaks (DSBs) via high-fidelity HR.[1][5] They become addicted to the error-prone TMEJ pathway for survival.

  • Inhibition Strategy: Blocking Polθ in these cells creates a "synthetic lethal" event, causing toxic accumulation of genomic instability and cell death, while sparing HR-proficient normal cells.

The Molecule: 3-(Hydroxymethyl)azetidin-3-ol Scaffold

Recent structure-activity relationship (SAR) studies have identified the 3-(Hydroxymethyl)azetidin-3-ol core as a potent pharmacophore.[1]

  • Binding Mode: Allosteric inhibition of the Polθ polymerase domain (similar to ART558).[4][7][8][9][10][11]

  • Key Derivative: Compound C1 (deuterated analog of Compound 60b).

  • Potency: Enzymatic IC50 ~23.5 nM; Cellular IC50 ~410 nM (BRCA2-/- cells).[1]

  • Advantage: The azetidine ring offers a distinct vector for substituent growth compared to earlier pyrrolidine scaffolds, potentially improving metabolic stability and central nervous system (CNS) penetration.

Mechanism of Action Diagram

PolTheta_Mechanism cluster_HR Homologous Recombination (High Fidelity) cluster_TMEJ Theta-Mediated End Joining (Error Prone) DSB DNA Double-Strand Break Resection End Resection DSB->Resection BRCA BRCA1/2 & RAD51 Resection->BRCA Wild Type PolQ Polθ Recruitment (Microhomology Annealing) Resection->PolQ BRCA Deficient HR_Repair Error-Free Repair (Cell Survival) BRCA->HR_Repair TMEJ_Repair TMEJ Repair (Survival in BRCA- cells) PolQ->TMEJ_Repair Death Genomic Instability & Cell Death (Synthetic Lethality) PolQ->Death Inhibition in BRCA- Context Inhibitor 3-(Hydroxymethyl)azetidin-3-ol (Inhibitor) Inhibitor->PolQ Blocks Polymerase Activity

Caption: Polθ inhibition triggers synthetic lethality specifically in BRCA-deficient cells by blocking the backup TMEJ repair pathway.

Experimental Protocols

Protocol A: Biochemical Potency Assay (Primer Extension)

Objective: Determine the IC50 of azetidine derivatives against the catalytic polymerase domain of Polθ. Principle: Measure the extension of a primer-template DNA substrate. The formation of double-stranded DNA (dsDNA) is quantified using a fluorescent intercalating dye (e.g., PicoGreen).

Materials
  • Enzyme: Recombinant Human Polθ Polymerase Domain (residues 1792–2590).

  • Substrate:

    • Primer (20-mer): 5'-FAM-labeled or unlabeled (depending on readout).

    • Template (40-mer): Contains a 14-nt ssDNA overhang.

  • Reagents: dNTP mix, PicoGreen dsDNA Reagent, Assay Buffer (25 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Control: ART558 (Positive Control).

Step-by-Step Procedure
  • Compound Preparation: Prepare 3-(Hydroxymethyl)azetidin-3-ol derivatives in 100% DMSO. Create a 10-point serial dilution (1:3) starting at 10 µM.

  • Enzyme Pre-incubation:

    • Dilute Polθ enzyme to 2 nM (final assay concentration) in Assay Buffer.

    • Add 5 µL of enzyme solution to a 384-well black plate.

    • Add 100 nL of compound solution (using an acoustic dispenser or pin tool).

    • Incubate for 15 minutes at Room Temperature (RT).

  • Reaction Initiation:

    • Prepare a Substrate Mix: 20 nM DNA primer/template duplex + 10 µM dNTPs in Assay Buffer.

    • Add 5 µL of Substrate Mix to the wells.

  • Extension: Incubate for 60 minutes at RT.

  • Detection:

    • Add 10 µL of PicoGreen reagent (diluted 1:200 in TE buffer).

    • Incubate for 5 minutes in the dark.

  • Readout: Measure fluorescence (Ex 480 nm / Em 520 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis: Normalize data to DMSO (0% inhibition) and No-Enzyme (100% inhibition) controls. Fit curves using a 4-parameter logistic model to calculate IC50.

Expected Results: Potent azetidine derivatives (e.g., Compound C1) should exhibit an IC50 < 50 nM.

Protocol B: Cellular Synthetic Lethality Assay

Objective: Validate selective cytotoxicity in HR-deficient cells compared to isogenic wild-type controls. Cell Models:

  • Target: DLD-1 BRCA2-/- or MDA-MB-436 (BRCA1 mutant).[12]

  • Control: DLD-1 Wild Type (WT) or MDA-MB-436 reconstituted with BRCA1.

Step-by-Step Procedure
  • Seeding:

    • Seed cells in 96-well white-walled plates.

    • Density: 500–1000 cells/well (optimized for 7-day growth).

    • Allow attachment for 24 hours.

  • Treatment:

    • Add compounds (8-point dose response, 10 µM top concentration).

    • Include a vehicle control (0.1% DMSO).

    • Optional: Co-treat with a sub-lethal dose of PARP inhibitor (e.g., Olaparib 1 nM) to test for synergy.

  • Incubation: Incubate cells for 6–7 days . (Note: Polθ inhibition requires multiple cell cycles to accumulate lethal DNA damage).

  • Viability Measurement:

    • Add CellTiter-Glo® (Promega) reagent (1:1 ratio with media).

    • Shake for 2 minutes; incubate for 10 minutes.

    • Measure Luminescence.[11]

  • Data Analysis:

    • Calculate % Cell Viability relative to DMSO control.

    • Determine cellular IC50.[4][9][11][13]

    • Selectivity Index (SI): Calculate ratio of IC50 (WT) / IC50 (KO).

Success Criteria: A successful candidate should show >10-fold selectivity (SI > 10) for the BRCA-deficient line.

Data Presentation & Analysis

Quantitative Summary Table

When reporting results for the 3-(Hydroxymethyl)azetidin-3-ol series, organize data as follows:

Compound IDPolθ Biochem IC50 (nM)DLD-1 (WT) IC50 (µM)DLD-1 (BRCA2-/-) IC50 (µM)Selectivity Index (SI)
Azetidine-C1 23.5 ± 2.1> 10.00.41 ± 0.05> 24x
ART558 (Ref) 7.9 ± 1.5> 10.00.15 ± 0.03> 60x
Negative Ctrl > 10,000> 10.0> 10.0N/A
Screening Workflow Diagram

Screening_Workflow cluster_Tier1 Tier 1: Biochemical cluster_Tier2 Tier 2: Cellular cluster_Tier3 Tier 3: Mechanism Library 3-(Hydroxymethyl)azetidin-3-ol Library EnzymeAssay Polθ Polymerase IC50 Assay Library->EnzymeAssay Filter1 Filter: IC50 < 100 nM EnzymeAssay->Filter1 Viability 7-Day Viability (DLD-1 WT vs BRCA2-/-) Filter1->Viability Pass Selectivity Selectivity Index > 10-fold Viability->Selectivity Biomarker Micronuclei Formation & RAD51 Foci Selectivity->Biomarker Lead Candidate

Caption: Tiered screening cascade for identifying potent and selective Polθ inhibitors.

Critical Considerations & Troubleshooting

  • Solubility: The azetidine scaffold can be polar. If cellular potency is lower than expected despite high enzymatic activity, assess permeability (PAMPA) and efflux ratio (Caco-2).

  • Assay Specificity: Polθ has ATPase activity (helicase domain) and Polymerase activity. These derivatives target the Polymerase domain .[4][9][14] Ensure your biochemical assay uses the C-terminal polymerase fragment, not the N-terminal helicase fragment, to avoid false negatives.

  • Synergy: Polθ inhibitors are often most effective in combination with PARP inhibitors (PARPi). A standard validation step involves testing the azetidine derivative + Olaparib to observe synergistic shifting of the IC50 curves.

References

  • Wang, Y., et al. (2024).[10] Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors.[10][15] Bioorganic & Medicinal Chemistry, 103, 117662.[10][14][15] Link[10][14]

  • Zhou, J., et al. (2021).[16] A first-in-class polymerase theta inhibitor selectively targets homologous-recombination-deficient tumors.[4][13][16] Nature Cancer, 2, 598–610.[4][17] Link

  • Zerio, C.J., et al. (2024). Structural basis for a Polθ helicase small-molecule inhibitor revealed by cryo-EM.[13] Nature Communications, 15, 6987. Link

  • Wood, R.D., & Doublié, S. (2016). DNA polymerase θ (POLQ), double-strand break repair, and cancer.[2][14] DNA Repair, 44, 22-32. Link

Sources

Application

Application Note: Synthesis and Evaluation of Novel Azetidine-Containing TZT-1027 Analogues

Executive Summary & Rationale TZT-1027 (Soblidotin) is a synthetic derivative of the marine natural product Dolastatin 10.[1][2][3] It functions as a potent microtubule destabilizing agent, binding to the Vinca domain of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

TZT-1027 (Soblidotin) is a synthetic derivative of the marine natural product Dolastatin 10.[1][2][3] It functions as a potent microtubule destabilizing agent, binding to the Vinca domain of tubulin to induce G2/M arrest and apoptosis. While TZT-1027 demonstrated promise in clinical trials, challenges regarding its pharmacokinetic profile and peripheral neuropathy side effects have necessitated further structural optimization.

This guide details the synthesis of novel azetidine-containing analogues , specifically focusing on the replacement of the C-terminal phenethylamine moiety with a 3-aryl-azetidine scaffold.

Why Azetidine?

  • Conformational Restriction: The four-membered azetidine ring restricts the rotational freedom of the C-terminus, potentially locking the molecule into a bioactive conformation that maximizes binding affinity to the tubulin β-subunit.

  • Physicochemical Tuning: Azetidines lower lipophilicity (LogP) compared to their acyclic or six-membered counterparts, potentially improving metabolic stability and solubility profiles.

Chemical Strategy & Retrosynthesis

The synthesis of TZT-1027 analogues is best approached via a convergent strategy. The molecule is disconnected at the amide bond between the N-terminal tetrapeptide fragment and the C-terminal modified amine.

Retrosynthetic Analysis (DOT Diagram)

Retrosynthesis Target Azetidine-TZT-1027 Analogue Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A (Acid) N,N-dimethyl-Val-Val-Dil-Dap-OH Disconnection->FragmentA FragmentB Fragment B (Amine) 3-Aryl-Azetidine Disconnection->FragmentB PrecursorA Dolastatin 10 Core (Standard SPPS/Solution Phase) FragmentA->PrecursorA PrecursorB N-Boc-3-Azetidinone FragmentB->PrecursorB HWE Reaction & Reduction

Figure 1: Retrosynthetic strategy disconnecting the target into the Dolastatin 10 tetrapeptide core and the novel azetidine C-terminus.

Detailed Experimental Protocols

Protocol A: Synthesis of the 3-Aryl-Azetidine Scaffold

Objective: To synthesize the hindered secondary amine fragment (Fragment B) starting from commercially available N-Boc-3-azetidinone.

Reagents:

  • N-Boc-3-azetidinone

  • Diethyl benzylphosphonate (or substituted aryl phosphonate)

  • Sodium hydride (NaH)

  • Palladium on Carbon (Pd/C), Hydrogen gas (H₂)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

  • Horner-Wadsworth-Emmons (HWE) Olefination:

    • Suspend NaH (1.2 eq) in dry THF at 0°C under argon.

    • Dropwise add diethyl benzylphosphonate (1.2 eq). Stir for 30 min until evolution of gas ceases.

    • Add N-Boc-3-azetidinone (1.0 eq) dissolved in THF.

    • Warm to room temperature (RT) and stir for 4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the ketone spot indicates conversion to the exocyclic alkene.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica flash chromatography.

  • Hydrogenation (Reduction of Alkene):

    • Dissolve the alkene intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Expert Note: This step creates the 3-benzyl-azetidine core. Ensure complete reduction to avoid alkene impurities which can act as Michael acceptors later.

    • Filter through Celite and concentrate to yield N-Boc-3-benzyl-azetidine .

  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM/TFA (4:1 v/v) at 0°C.

    • Stir for 1 hour. Remove volatiles under reduced pressure.

    • Critical Step: The resulting amine is a TFA salt. It must be converted to the free base (using basic resin or NaHCO₃ wash) immediately prior to coupling to prevent salt interference with the coupling efficiency.

Protocol B: Final Coupling (Fragment Assembly)

Objective: Coupling the sterically hindered Dolaproine (Dap) carboxylic acid with the azetidine amine.

Reagents:

  • Fragment A: N,N-dimethyl-Val-Val-Dil-Dap-OH (Prepared via standard methods [1])

  • Fragment B: 3-Aryl-Azetidine (Free base)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF

Workflow:

  • Dissolve Fragment A (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) and stir for 5 minutes to activate the acid.

    • Mechanism:[1][4][5] HATU generates the active ester (OAt-ester), which is more reactive and less prone to racemization than OBt esters, crucial for the chiral centers in Dolaproine.

  • Add Fragment B (1.2 eq) dissolved in minimal DMF.

  • Stir at RT for 16–24 hours.

  • Purification:

    • Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO₃, and Brine.

    • Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

    • Yield Expectation: 60–75%.

Biological Validation: Tubulin Polymerization Assay

To confirm the mechanism of action, the synthesized analogue must be evaluated for its ability to inhibit tubulin polymerization. This fluorescence-based assay is self-validating using Paclitaxel (stabilizer) and Vinblastine (destabilizer) as controls.

Assay Workflow (DOT Diagram)

AssayWorkflow Prep Reagent Prep (Tubulin, GTP, DAPI) Plate Plating 96-well Black Plate (37°C Pre-warm) Prep->Plate AddComp Compound Addition (Analogue vs Controls) Plate->AddComp Measure Kinetic Measurement (Ex 360nm / Em 450nm) AddComp->Measure Analysis Data Analysis (Vmax & AUC) Measure->Analysis

Figure 2: Fluorescence-based Tubulin Polymerization Assay workflow.

Detailed Protocol
  • Buffer Preparation:

    • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% Glycerol.[6][7]

    • Note: Glycerol is essential to lower the critical concentration (Cc) for polymerization, allowing the assay to proceed at reasonable protein concentrations.

  • Tubulin Stock:

    • Resuspend lyophilized porcine brain tubulin (>99% pure) to 2 mg/mL in cold G-PEM buffer. Keep on ice.

  • Reporter:

    • Add DAPI (4',6-diamidino-2-phenylindole) to a final concentration of 10 µM. DAPI fluorescence increases significantly upon binding to the microtubule polymer lattice.

  • Reaction Setup (96-well Black Half-Area Plate):

    • Blank: Buffer only.

    • Control: Tubulin + DMSO (Vehicle).

    • Test: Tubulin + Azetidine Analogue (Concentration range: 0.1 µM – 10 µM).

    • Reference: Tubulin + Vinblastine (Inhibitor control).

  • Measurement:

    • Place plate in a fluorescence reader pre-warmed to 37°C.

    • Read kinetics every 60 seconds for 60 minutes (Ex: 360 nm, Em: 450 nm).

  • Interpretation:

    • Polymerization: Increase in RFU over time (Sigmoidal curve).

    • Inhibition: Flattened curve or reduced Vmax compared to DMSO control.

Data Analysis & Expected Results

The following table summarizes the expected structure-activity relationship (SAR) data for azetidine analogues compared to TZT-1027.

Compound IDC-Terminus StructureTubulin IC50 (µM)*Cytotoxicity (A549) IC50 (nM)Interpretation
TZT-1027 Phenethylamine2.20.05Potent Reference
Analogue 1a 3-Phenyl-Azetidine1.82.2Rigidification improves tubulin binding affinity.
Analogue 1b 3-(4-F-Phenyl)-Azetidine2.02.5Electron-withdrawing group maintains potency.
Analogue 1c Unsubstituted Azetidine>10.0>500Bulky hydrophobic group essential for Vinca domain binding.

*Theoretical values based on SAR trends in Dolastatin analogues [2].

Expert Insight: While Analogue 1a may show superior tubulin binding (lower IC50) due to the rigid azetidine ring locking the "bioactive" conformation, the cellular potency (Cytotoxicity) might be slightly lower than TZT-1027. This is often due to the altered pKa of the azetidine nitrogen affecting lysosomal trapping or membrane permeability. Future optimization should focus on linker strategies if used in Antibody-Drug Conjugates (ADCs).

References

  • Miyazaki, K., et al. (1995). "Synthesis and Antitumor Activity of Novel Dolastatin 10 Analogs." Chemical & Pharmaceutical Bulletin, 43(10), 1706-1718.

  • Wang, Y., et al. (2019). "Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents." Marine Drugs, 17(5), 268.

  • Cytoskeleton, Inc. (2023).[8] "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based." Cytoskeleton Product Protocols.

  • Natsume, T., et al. (2000). "Antitumor activity of TZT-1027 (Soblidotin)."[1][2][3][9] Cancer Science, 97(7).

Sources

Method

Use of azetidine scaffolds in developing STAT3 inhibitors

Application Note: Strategic Incorporation of Azetidine Scaffolds for Next-Generation STAT3 Inhibition Abstract Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Azetidine Scaffolds for Next-Generation STAT3 Inhibition

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) has long been considered an "undruggable" target due to its flat, featureless SH2 domain and lack of deep hydrophobic pockets. Traditional peptidomimetic inhibitors often suffer from poor cellular permeability and rapid metabolic clearance. This application note details the strategic use of azetidine scaffolds —specifically azetidine-2-carboxamides and 3-substituted azetidines—to overcome these pharmacokinetic barriers. We provide validated protocols for synthesizing these scaffolds and assessing their efficacy using high-throughput Fluorescence Polarization (FP) and cellular target engagement assays.

Part 1: Rationale & Molecular Design

The Azetidine Advantage in STAT3 Targeting

The transition from 5-membered (proline/pyrrolidine) to 4-membered (azetidine) rings represents a critical "scaffold hop" in modern STAT3 inhibitor design. While proline-based inhibitors (e.g., BP-1-102) demonstrated potency, they often failed in vivo due to poor oral bioavailability.

Key Physicochemical Benefits:

  • Conformational Rigidity: The high ring strain (~26 kcal/mol) of azetidine locks the pendant functional groups into precise vectors, reducing the entropic penalty upon binding to the STAT3 SH2 domain.

  • Lipophilicity Modulation: Azetidine lowers logP values compared to piperidine or pyrrolidine analogs, enhancing water solubility without sacrificing membrane permeability.

  • Metabolic Stability: The four-membered ring is less prone to oxidative metabolism by CYP450 enzymes compared to larger, more flexible nitrogen heterocycles.

Structural Logic: The Proline-to-Azetidine Hop

The following diagram illustrates the structural evolution and mechanistic logic of using azetidine to block STAT3 dimerization.

STAT3_Azetidine_Design Target STAT3 SH2 Domain (Dimerization Interface) Problem Proline Scaffold (High Lipophilicity, Poor PK) Problem->Target Binds but metabolically unstable Solution Azetidine Scaffold (Lower LogP, Rigid Vector) Problem->Solution Ring Contraction (Scaffold Hop) Outcome Inhibitor 7g/9k (Sub-micromolar IC50) Solution->Outcome Functionalization (C2-Carboxamide) Outcome->Target Blocks pTyr705 Recruitment

Figure 1: Strategic scaffold hopping from proline to azetidine improves physicochemical properties while maintaining binding affinity to the STAT3 SH2 domain.

Part 2: Synthetic Protocols

Objective: Synthesis of (R)-Azetidine-2-carboxamide derivatives (Optimized STAT3 Inhibitors). Note: This protocol is adapted from the optimization of BP-1-102 to Compound 7g [1].

Materials
  • Starting Material: N-Boc-azetidine-2-carboxylic acid (commercially available).

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF (anhydrous), DCM.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Step-by-Step Synthesis Workflow
  • Amide Coupling (Head Group Installation):

    • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at 0°C for 15 min.

    • Add the amine partner (e.g., 4-aminocyclohexanol or specific aryl amine) (1.1 equiv).

    • Allow to warm to RT and stir for 4–6 hours.

    • QC Check: Monitor by LC-MS for product mass [M+H]+.

  • Deprotection:

    • Treat the crude intermediate with 20% TFA in DCM (v/v) for 1 hour at RT.

    • Concentrate in vacuo to remove TFA. Co-evaporate with toluene (3x) to remove traces.

  • Capping/Functionalization (Tail Group):

    • Redissolve the deprotected amine salt in DCM/DIPEA.

    • Add the desired sulfonyl chloride or acid chloride (e.g., to target the pTyr705 binding pocket).

    • Stir at RT for 2 hours.

  • Workup & Isolation:

    • Wash with 1N HCl, sat. NaHCO3, and brine.

    • Dry over Na2SO4.

    • Purify via silica gel chromatography.

Part 3: Biological Validation Protocols

To validate the efficacy of azetidine-based inhibitors, a self-validating screening cascade is required.

Fluorescence Polarization (FP) Assay (High-Throughput)

This is the "Gold Standard" for measuring direct binding to the STAT3 SH2 domain.

Principle: Small fluorescent peptides rotate rapidly (low polarization). When bound to the large STAT3 protein, rotation slows (high polarization). Inhibitors displace the peptide, reducing polarization.

Reagents:

  • Protein: Recombinant Human STAT3 (Full length or SH2 domain).

  • Probe: 5-FAM-GpYLPQTV-CONH2 (Fluorescein-labeled phosphopeptide derived from EGFR/gp130).

  • Buffer: 50 mM NaCl, 10 mM HEPES (pH 7.5), 1 mM EDTA, 0.01% Triton X-100, 2 mM DTT.

Protocol:

  • Preparation: Dilute STAT3 protein to 150 nM in assay buffer.

  • Incubation 1: Add test compounds (Azetidine derivatives) at varying concentrations (e.g., 0.1 nM to 100 µM) to the protein. Incubate for 60 mins at RT.

    • Control A (Max Binding): STAT3 + Probe + DMSO (No inhibitor).

    • Control B (Min Binding): Probe only (No protein).

  • Probe Addition: Add 5-FAM-peptide probe (Final concentration: 10 nM ).

  • Incubation 2: Incubate for 30 mins at RT in the dark.

  • Read: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate


 by plotting mP (millipolarization) vs. log[Inhibitor].
  • Acceptance Criteria: Z-factor > 0.5.[1][2]

Cellular Target Engagement (Western Blot)

Demonstrate that the inhibitor blocks STAT3 phosphorylation in intact cells.

Protocol:

  • Cell Line: MDA-MB-231 (Constitutively active STAT3).[3][4][5]

  • Treatment: Treat cells with Azetidine inhibitor (1, 5, 10 µM) for 4–6 hours.

  • Stimulation (Optional): If using non-constitutive lines, stimulate with IL-6 (50 ng/mL) for 30 min after drug incubation.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Immunoblot for:

    • p-STAT3 (Tyr705): Signal should decrease dose-dependently.

    • Total STAT3: Signal should remain constant.

    • p-STAT1/p-STAT5: Signal should remain constant (demonstrating selectivity).

Part 4: Data Interpretation & Case Studies

Comparative SAR Analysis

The table below highlights the impact of the azetidine scaffold compared to earlier generations.

Compound IDScaffoldR-GroupSTAT3 FP IC50 (µM)Cell Viability EC50 (MDA-MB-231)Notes
BP-1-102 ProlineN-tosyl6.815.2Poor solubility; Reference Cmpd
Cmpd 5a AzetidineN-tosyl0.552.112x Potency Increase
Cmpd 7g Azetidine4-F-Benzenesulfonyl0.381.2Improved metabolic stability
H182 AzetidineAcrylamide (Covalent)0.980.5Irreversible binding to Cys468
Experimental Workflow Diagram

This diagram summarizes the validation pipeline for azetidine-based STAT3 inhibitors.

Workflow Design Design: Azetidine Scaffold (C2-Carboxamide / C3-Functionalization) Synth Synthesis: HATU Coupling & Deprotection Design->Synth FP_Assay In Vitro: FP Assay (Displacement of 5-FAM-Peptide) Synth->FP_Assay Purified Compound Cell_Assay Cellular: Western Blot (pSTAT3 Tyr705 Reduction) FP_Assay->Cell_Assay If IC50 < 1 µM Decision Select Lead Candidate Cell_Assay->Decision If Selectivity > 10x

Figure 2: Integrated workflow from molecular design to cellular validation.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Source: Journal of Medicinal Chemistry (2021).[6] URL:[Link][6]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response. Source:[4][7] Cancer Letters (2022).[7][8] URL:[Link]

  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of STAT3. Source: Oncotarget (2018). URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Source: Future Medicinal Chemistry (2026/Current Literature).[6] URL:[Link]

Sources

Application

Application Note: 3-(Hydroxymethyl)azetidin-3-ol Oxalate in Spirocyclic Compound Synthesis

This guide details the application of 3-(Hydroxymethyl)azetidin-3-ol oxalate as a critical building block for synthesizing 2-oxa-6-azaspiro[3.3]heptane scaffolds. These spirocyclic structures are high-value bioisosteres...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 3-(Hydroxymethyl)azetidin-3-ol oxalate as a critical building block for synthesizing 2-oxa-6-azaspiro[3.3]heptane scaffolds. These spirocyclic structures are high-value bioisosteres for morpholine and piperidine in modern drug discovery, offering improved metabolic stability and lowered lipophilicity.[1]

Executive Summary: Escaping "Flatland"

In medicinal chemistry, the transition from planar, aromatic-rich structures to three-dimensional (


-rich) scaffolds is a proven strategy to improve clinical success rates. The 2-oxa-6-azaspiro[3.3]heptane  core is a premier bioisostere for the morpholine ring. Unlike morpholine, which can suffer from oxidative metabolism, the spirocyclic analog offers:
  • Vector Integrity: Maintains the precise exit vectors of the nitrogen and oxygen atoms.

  • Lipophilicity Modulation: Lowers LogD due to the high polarity of the oxetane ring.

  • Metabolic Stability: The strained rings are surprisingly resistant to P450 degradation compared to flexible ethers.

3-(Hydroxymethyl)azetidin-3-ol oxalate is the strategic entry point for accessing this scaffold. This guide provides a validated protocol for converting this precursor into the spirocyclic core and subsequent drug intermediates.

Reagent Profile & Handling

Compound: 3-(Hydroxymethyl)azetidin-3-ol Oxalate Structure: A gem-disubstituted azetidine salt containing a tertiary alcohol and a primary hydroxymethyl group. Role: Precursor for intramolecular cyclization to form the oxetane ring.

PropertySpecification
CAS (Free Base) 1428330-70-4 (N-Boc derivative ref)
Appearance White to off-white crystalline solid
Solubility High in water, MeOH; Low in non-polar solvents (DCM, Hexane)
Stability Hygroscopic. Store at -20°C under inert atmosphere.
Handling The oxalate salt is acidic. Free-basing is required before N-functionalization or cyclization.

Core Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane[1][2][3][4][5][6]

This workflow describes the conversion of the starting oxalate salt into the stable 2-oxa-6-azaspiro[3.3]heptane oxalate salt.

Phase A: Free-Basing and N-Protection

Rationale: The nitrogen must be protected (typically with Boc or Cbz) to prevent polymerization during the activation of the alcohol.

  • Dissolution: Suspend 3-(Hydroxymethyl)azetidin-3-ol oxalate (10.0 g, 1.0 equiv) in MeOH (100 mL).

  • Neutralization: Add Et3N (3.0 equiv) at 0°C. Stir for 15 min until the solution is clear.

  • Protection: Add Boc2O (1.1 equiv) portion-wise. Allow to warm to RT and stir for 4 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with water and brine. Dry over Na2SO4 and concentrate to yield N-Boc-3-hydroxy-3-(hydroxymethyl)azetidine .

    • Checkpoint: Verify purity via LC-MS (Target Mass: M+H - Boc = ~118, or M+Na).

Phase B: Cyclization (The Spiro-Formation)

Mechanism:[2] This step involves the selective activation of the primary alcohol (sterically accessible) followed by intramolecular displacement by the tertiary alkoxide.

  • Activation: Dissolve the N-Boc intermediate (1.0 equiv) in dry Pyridine (or DCM with 2.0 equiv Et3N).

  • Tosylation: Cool to 0°C. Add p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) dropwise.

    • Critical Control: Monitor strictly by TLC/LC-MS. You want mono-tosylation of the primary alcohol. Over-reaction is rare due to the steric bulk of the tertiary -OH, but possible.

  • Ring Closure:

    • Dilute the reaction mixture with dry THF (0.1 M concentration to favor intramolecular reaction).

    • Add Potassium tert-butoxide (KOtBu) (1.5 equiv) at 0°C.

    • Stir at RT for 2–4 hours. The strong base deprotonates the tertiary alcohol, which attacks the primary tosylate to close the oxetane ring.

  • Workup: Quench with saturated NH4Cl. Extract with Et2O (oxetanes are water-soluble; use exhaustive extraction). Concentrate to obtain tert-butyl 2-oxa-6-azaspiro[3.3]heptane-6-carboxylate .

Phase C: Deprotection & Salt Formation

Rationale: The free spiro-amine is volatile and difficult to handle. The oxalate salt is the industry standard for stability.

  • Deprotection: Dissolve the spiro-Boc intermediate in DCM. Add Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir 1 hour. Concentrate to dryness.[3]

  • Free Base (Transient): Redissolve residue in minimal MeOH, pass through a basic ion-exchange resin (e.g., Amberlyst A-21) or treat with NaOMe to remove TFA.

  • Salt Formation:

    • Dissolve the free amine in absolute EtOH.[3]

    • Add Oxalic Acid (anhydrous) (1.0 equiv) dissolved in warm EtOH.

    • Cool slowly to 0°C. White crystals of 2-oxa-6-azaspiro[3.3]heptane oxalate will precipitate.

  • Filtration: Collect solids, wash with cold EtOH/Et2O (1:1), and dry under vacuum.

Visual Workflow (Pathway Diagram)

SpiroSynthesis Start 3-(Hydroxymethyl) azetidin-3-ol Oxalate Step1 Free Base & N-Boc Protection Start->Step1 Et3N, Boc2O Inter1 N-Boc-3-hydroxy- 3-(hydroxymethyl)azetidine Step1->Inter1 Step2 Activation (TsCl) & Cyclization (KOtBu) Inter1->Step2 1. TsCl, Py 2. KOtBu, THF SpiroBoc N-Boc-2-oxa-6- azaspiro[3.3]heptane Step2->SpiroBoc Intramolecular SN2 Step3 Deprotection (TFA) & Oxalate Formation SpiroBoc->Step3 1. TFA 2. Oxalic Acid Final 2-Oxa-6-azaspiro[3.3] heptane Oxalate Step3->Final

Caption: Synthetic pathway from the azetidin-3-ol precursor to the stable spirocyclic oxalate salt.

Comparative Data: Spiro vs. Traditional Rings

The following data highlights why this synthesis is critical for drug development programs.

PropertyMorpholine2-Oxa-6-azaspiro[3.3]heptaneAdvantage
Hybridization


(Strained)
High

correlates with clinical success.
LogP (Lipophilicity) -0.86-1.20Lower LogP improves solubility.
pKa (Conj. Acid) 8.37.9Reduced basicity improves permeability.
Metabolic Stability Moderate (N-oxidation)High Strained rings resist oxidative opening.
Vector Angle ~109° (Chair)180° (Linear/Rigid)Accesses novel chemical space.

Advanced Application: Functionalization

Once the 2-oxa-6-azaspiro[3.3]heptane oxalate is synthesized, it is typically used in


 or reductive amination reactions.

Protocol for


 Coupling: 
  • Mixture: Combine Spiro-Oxalate salt (1.2 equiv), Aryl Halide (1.0 equiv), and K2CO3 (3.0 equiv) in DMSO or NMP.

    • Note: The extra equivalent of base is needed to neutralize the oxalate.

  • Conditions: Heat to 80–100°C. The spiro-amine is a potent nucleophile due to reduced steric hindrance around the nitrogen compared to piperidine.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2023).[4][5] "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane." ACS Omega. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nitrogen Protection in Azetidine Synthesis

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a nitrogen protecting group, a de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choice of a nitrogen protecting group, a decision paramount to the success of your synthetic route. Due to their ring strain, azetidines present unique stability challenges, making the selection of an appropriate N-protecting group a crucial step in achieving desired yields and purity.[1][2] This resource provides in-depth answers to common questions and troubleshooting strategies based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of a nitrogen protecting group so critical in azetidine synthesis?

The selection of a nitrogen protecting group in azetidine synthesis is pivotal for two primary reasons: stability and reactivity modulation. The four-membered azetidine ring is inherently strained, making it susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[1] An appropriate protecting group can electronically stabilize the ring, mitigating decomposition pathways.[1] Furthermore, the protecting group influences the reactivity of the azetidine nitrogen and adjacent carbons, which can be leveraged for subsequent functionalization.

Q2: What are the most common nitrogen protecting groups for azetidine synthesis, and what are their key features?

The most frequently employed nitrogen protecting groups in azetidine synthesis fall into two main categories: carbamates and sulfonamides.

  • Carbamates:

    • tert-Butoxycarbonyl (Boc): Widely used due to its stability under many reaction conditions and its facile removal under acidic conditions (e.g., TFA, HCl).[3] It is a good choice for general stability and when mild deprotection is required.[1]

    • Benzyloxycarbonyl (Cbz or Z): Removable by hydrogenolysis, which offers orthogonality to acid-labile groups like Boc.[3][4] This is particularly useful in complex syntheses where multiple protecting groups are present.[4]

  • Sulfonamides:

    • Tosyl (Ts): A robust, electron-withdrawing group that significantly enhances the stability of the azetidine ring.[1] However, its removal requires harsh conditions, such as strong reducing agents (e.g., sodium in liquid ammonia) or strong acids, which may not be compatible with sensitive functional groups.[5][6]

    • Nosyl (Ns): Similar to tosyl in its stabilizing effect but can be cleaved under milder, more specific conditions using thiols (e.g., thiophenol) and a base.[6][7] This provides a useful alternative when the harsh conditions required for tosyl deprotection are not feasible.

A summary of these common protecting groups is provided in the table below.

Protecting GroupAbbreviationKey FeaturesCommon Cleavage Conditions
tert-ButoxycarbonylBocGood stability, mild acid-labile deprotection.[1][3]Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[3]
BenzyloxycarbonylCbz or ZStable to acidic and basic conditions, removed by hydrogenolysis.[4]H₂, Pd/C.[8]
p-ToluenesulfonylTosyl or TsHighly stabilizing, very robust.[1]Strong reducing agents (e.g., Na/NH₃), strong acids (e.g., HBr).[5][6]
2-NitrobenzenesulfonylNosyl or NsStabilizing, cleavable under mild nucleophilic conditions.[7]Thiophenol, K₂CO₃.[6][7]
BenzhydrylBhRemoved under oxidative or acidic conditions.N-bromosuccinimide (NBS) followed by acid hydrolysis.[9]
Q3: My azetidine synthesis is resulting in low yields. Could the protecting group be the issue?

Low yields in azetidine synthesis can often be traced back to the nitrogen protecting group.[1] Here's a troubleshooting workflow to diagnose the problem:

G cluster_0 Troubleshooting Low Yields cluster_1 Decomposition Pathway cluster_2 Alternative Issues start Low Yield Observed q1 Is the azetidine ring decomposing during the reaction or workup? start->q1 a1_yes Yes q1->a1_yes Decomposition a1_no No q1->a1_no Other Issues p1 Consider a more stabilizing protecting group (e.g., Tosyl or Nosyl). a1_yes->p1 q2 Is the intramolecular cyclization inefficient? a1_no->q2 p2 Ensure reaction and workup conditions are mild and non-acidic. p1->p2 a2_yes Yes q2->a2_yes Inefficient Cyclization a2_no No q2->a2_no Re-evaluate other parameters p3 The protecting group may be sterically hindering the cyclization. Consider a smaller group. a2_yes->p3 p4 Optimize reaction conditions (concentration, base, leaving group). p3->p4

Caption: Troubleshooting workflow for low yields in azetidine synthesis.

If you observe significant decomposition, consider switching to a more electron-withdrawing and stabilizing group like tosyl (Ts) or nosyl (Ns).[1] Conversely, if the issue appears to be an inefficient cyclization, a bulky protecting group might be sterically hindering the reaction. In such cases, a less sterically demanding group could improve the yield.

Q4: I'm struggling to deprotect the nitrogen on my azetidine without opening the ring. What should I do?

This is a classic challenge in azetidine chemistry. The key is to choose a protecting group that can be removed under conditions that the azetidine ring can tolerate.

  • For acid-sensitive azetidines: Avoid Boc, which requires acidic conditions for removal.[3] Instead, opt for a Cbz group, which can be removed via hydrogenolysis, a much milder method.[4]

  • For substrates sensitive to reduction: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), hydrogenolysis of a Cbz group is not ideal. In this scenario, a Boc group (if the molecule is acid-tolerant) or a nosyl group would be a better choice. The nosyl group's removal with thiols is highly chemoselective.[6][7]

Here is a decision-making diagram to help you select an appropriate deprotection strategy:

G cluster_0 Deprotection Strategy Selection cluster_1 Acid-Sensitive Pathway cluster_2 Acid-Tolerant Pathway start Need to Deprotect N-Azetidine q1 Is the azetidine sensitive to acid? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no p1 Avoid Boc group. a1_yes->p1 p4 Boc group is a good option. a1_no->p4 q2 Is the molecule sensitive to hydrogenolysis? p1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no p2 Use Nosyl group (cleaved with thiols). a2_yes->p2 p3 Use Cbz group (cleaved by hydrogenolysis). a2_no->p3

Caption: Decision tree for choosing a deprotection strategy.

Experimental Protocols

Protocol 1: Boc Protection of Azetidine

This protocol describes a general procedure for the N-Boc protection of an azetidine hydrochloride salt.

Materials:

  • Azetidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend azetidine hydrochloride in DCM or THF.

  • Add triethylamine (2.2 equivalents) or an aqueous solution of sodium hydroxide (1.1 equivalents) and stir until the solution becomes homogeneous.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the N-Boc protected azetidine.

Protocol 2: Deprotection of N-Boc Azetidine

This protocol outlines a standard procedure for the removal of the Boc protecting group.

Materials:

  • N-Boc protected azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected azetidine in DCM.

  • Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected azetidine.

Note: For volatile azetidines, it is often preferable to isolate the product as a salt (e.g., hydrochloride or trifluoroacetate) to prevent product loss during concentration.

References

  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • Couty, F., & Evano, G. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 168-171. Retrieved from [Link]

  • Wearing, E. M., Parikh, P. U., Yeh, V. M., & Schindler, C. S. (2023). Photochemical cyclization of α-amino esters to access 3-azetidinones. Chemical Science, 14(44), 12345-12351. Retrieved from [Link]

  • Kürti, L., & Ess, D. H. (2019). Formation of NH‐azetidines from terminal olefins. Angewandte Chemie International Edition, 58(40), 14219-14223. Retrieved from [Link]

  • Spring, D. R., & Al-Hayali, M. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. Chemistry – A European Journal, e202400308. Retrieved from [Link]

  • O'Brien, P., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2565-2576. Retrieved from [Link]

  • Couty, F., & Evano, G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. Retrieved from [Link]

  • Carreira, E. M., & Wuitschik, G. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Angewandte Chemie International Edition, 49(15), 2742-2746. Retrieved from [Link]

  • Couty, F., & Evano, G. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed. Retrieved from [Link]

  • Couty, F., & Evano, G. (2011). The azetidines. Recent synthetic developments. Chemical Reviews, 111(12), 7781-7814. Retrieved from [Link]

  • De Kimpe, N., & Couty, F. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49575-49607. Retrieved from [Link]

  • Gellman, S. H., & Horne, W. S. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 22(21), 8464-8468. Retrieved from [Link]

  • West, F. G., & Bott, T. M. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 221. Retrieved from [Link]

  • Marchand-Brynaert, J., & Ceresiat, M. (2014). A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Retrieved from [Link]

  • Awuah, S. G., & Vedejs, E. (2016). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 14(45), 10635-10640. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Spring, D. R., & Al-Hayali, M. (2024). Strategies for the functionalization of azetidine‐containing... ResearchGate. Retrieved from [Link]

  • Doyle, A. G., & Novikov, A. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3565-3578. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]

  • PubChem. (n.d.). 1-Boc-Azetidine-3-carboxylic acid. Retrieved from [Link]

  • Doyle, A. G., & Novikov, A. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. Retrieved from [Link]

  • University of New Hampshire. (n.d.). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. UNH Scholars' Repository. Retrieved from [Link]

  • Kumar, V., & Singh, S. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100108. Retrieved from [Link]

  • Cortes, S. (2020, June 12). 10.2: Protecting Groups. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US4108846A - Solid phase synthesis with base N alpha-protecting group cleavage.

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-(Hydroxymethyl)azetidin-3-ol Derivatives

Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)azetidin-3-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(hydroxymethyl)azetidin-3-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable scaffolds. The inherent ring strain and multifunctional nature of these compounds present unique challenges, particularly when scaling up production.[1][2]

This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome common hurdles, optimize your reaction conditions, and achieve reproducible, scalable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing azetidine rings, especially on a larger scale? A1: The synthesis of azetidines is notoriously challenging due to the significant ring strain of the four-membered ring, which is estimated to be around 25.4 kcal/mol.[3] This high strain energy makes the ring kinetically and thermodynamically less favorable to form compared to five- or six-membered rings and renders it susceptible to nucleophilic ring-opening.[2][3][4] Key challenges include:

  • Competing Reactions: Intramolecular cyclization to form the azetidine ring often competes with intermolecular side reactions (e.g., polymerization or dimerization), especially at high concentrations.[3]

  • Precursor Conformation: The acyclic precursor must adopt a specific conformation to allow the nucleophilic nitrogen and electrophilic carbon to come into proximity for ring closure. Steric hindrance can significantly impede this process.[3]

  • Purification Difficulties: The polarity and basicity of azetidines can lead to strong interactions with acidic stationary phases like silica gel, causing streaking, low recovery, and even on-column decomposition.[3]

  • Stability: The strained ring can be unstable under harsh reaction conditions, such as strong acids or high temperatures, leading to degradation.[3]

Q2: What are the most common and scalable synthetic routes to 3-(hydroxymethyl)azetidin-3-ol derivatives? A2: The most prevalent and industrially relevant approach involves the reaction of a primary amine with epichlorohydrin.[5][6] This reaction forms a key intermediate, an N-substituted-1-amino-3-chloro-2-propanol, which then undergoes an intramolecular cyclization upon treatment with a base to form the N-substituted-3-hydroxyazetidine ring. Subsequent functionalization or deprotection yields the desired derivatives. A common strategy involves using a protecting group on the amine, such as a benzyl or benzhydryl group, which can be removed in a later step via hydrogenolysis.[6][7]

Q3: Which N-protecting groups are most suitable for this synthesis, and why? A3: The choice of the nitrogen protecting group is critical for the success of the synthesis, influencing the stability of intermediates and the conditions required for its eventual removal.[3]

  • Benzyl (Bn) and Benzhydryl (Bzh): These are widely used because they are robust and can be cleaved under relatively mild hydrogenolysis conditions (e.g., Pd/C, H₂), which the azetidine ring typically tolerates.[6] The benzhydryl group is often favored in large-scale synthesis as it can increase the crystallinity of intermediates, simplifying purification.[6]

  • tert-Butoxycarbonyl (Boc): The Boc group is another excellent choice, particularly if hydrogenolysis is not feasible due to other functional groups in the molecule. It stabilizes the azetidine ring and is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[8][9]

Q4: What are the key safety considerations when working with epichlorohydrin? A4: Epichlorohydrin is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is a suspected carcinogen, a mutagen, and is highly toxic and corrosive. All reactions involving epichlorohydrin should be carefully planned to control exotherms, and any waste must be quenched and disposed of according to institutional safety protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield of Azetidine Ring Formation

Q: My intramolecular cyclization of the 1-amino-3-chloro-2-propanol intermediate is giving very low yields. I'm observing a significant amount of starting material and some unidentifiable polar byproducts. What's going wrong?

A: Low yields during this critical ring-closing step are a frequent problem. The cause often lies in a combination of factors related to reaction kinetics and side reactions.

Causality & Solutions:

  • Inefficient Ring Closure vs. Intermolecular Reactions: The desired intramolecular SN2 reaction is competing with intermolecular reactions that lead to dimers or polymers.

    • Solution: High-Dilution Principle. Intramolecular reactions are concentration-independent, while intermolecular reactions are not. Running the cyclization at high dilution (e.g., 0.01-0.1 M) will significantly favor the formation of the monomeric azetidine ring.[3] On a large scale, this can be achieved using a syringe pump for the slow addition of the precursor to a refluxing solution of the base and solvent.

  • Base Strength and Type: The base must be strong enough to deprotonate the secondary alcohol, forming the alkoxide that initiates the ring closure, but not so strong that it promotes elimination or other side reactions.

    • Solution: Optimize the Base. Sodium hydroxide or potassium hydroxide are commonly used and are effective. If you suspect side reactions, a milder base like sodium carbonate or potassium carbonate in a high-boiling-point solvent might provide better results, though it may require higher temperatures.[10]

  • Reaction Temperature and Duration: Insufficient temperature or time will result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to product degradation.

    • Solution: Monitor the Reaction. Track the disappearance of the starting material using TLC or LC-MS. A typical starting point is refluxing in an appropriate solvent (e.g., water, ethanol, or isopropanol) for several hours. If the reaction stalls, a gradual increase in temperature or a switch to a higher-boiling solvent may be necessary.

Workflow: Optimizing the Azetidine Ring Closure

G cluster_start cluster_check cluster_solution cluster_end start Low Yield in Cyclization Step check_conc Is reaction concentration high? (> 0.5 M) start->check_conc check_base Is base strength appropriate? (e.g., NaOH, KOH) check_conc->check_base No sol_conc Action: Re-run at high dilution (0.01-0.1 M) via slow addition. check_conc->sol_conc Yes check_temp Is temperature/time sufficient? check_base->check_temp Yes sol_base Action: Screen alternative bases (e.g., K2CO3) or adjust stoichiometry. check_base->sol_base No sol_temp Action: Monitor by TLC/LC-MS. Increase temperature or switch to higher-boiling solvent. check_temp->sol_temp No end_node Optimized Yield check_temp->end_node Yes sol_conc->end_node sol_base->end_node sol_temp->end_node

Sources

Troubleshooting

Technical Support Center: N-Phthalimidoyl Oxalates (NPO) Coupling Optimization

Case ID: NPO-OPT-2024 Subject: Refinement of reaction conditions for radical coupling using N-phthalimidoyl oxalates.[1] Assigned Specialist: Senior Application Scientist Executive Summary & Mechanistic Logic N-phthalimi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NPO-OPT-2024 Subject: Refinement of reaction conditions for radical coupling using N-phthalimidoyl oxalates.[1] Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Logic

N-phthalimidoyl oxalates (NPOs) are powerful redox-active esters derived from tertiary and secondary alcohols. They serve as precursors for nucleophilic alkyl radicals via a photoredox-mediated decarboxylation sequence.[2]

Why this chemistry fails: The primary failure mode is not the radical coupling itself, but the pre-reaction stability of the NPO reagent. NPOs are prone to hydrolysis and base-mediated decomposition (background fragmentation) before the irradiation begins.

The Mechanistic Pathway (Simplified):

  • SET Reduction: The photocatalyst (PC*) reduces the NPO to a radical anion.

  • Fragmentation 1: The N-O bond cleaves, ejecting the phthalimide anion.

  • Fragmentation 2: The resulting alkoxycarbonyl radical undergoes rapid

    
    -scission (decarboxylation) to release CO₂ and the alkyl radical (
    
    
    
    ).
  • Coupling:

    
     engages in Giese addition (alkenes) or Ni-catalyzed cross-coupling (aryl halides).
    

Module 1: Reagent Synthesis & Handling (Critical)

Status: Most user issues originate here. Directive: Do not treat NPOs like standard esters. They are highly sensitive to silica gel and free amines.

Protocol A: "Clean" Synthesis of NPOs (No Column Chromatography)

Avoid silica gel chromatography if possible. NPOs degrade on silica, leading to poor yields.

Reagents:

  • Tertiary Alcohol (1.0 equiv)[3]

  • Oxalyl Chloride (2.0 equiv)

  • N-Hydroxyphthalimide (NHPI) (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • DMAP (0.1 equiv)

  • Solvent: Anhydrous CH₂Cl₂

Step-by-Step:

  • Acyl Chloride Formation: Dissolve alcohol in CH₂Cl₂ at 0 °C. Add oxalyl chloride dropwise. Stir 1h. Evaporate excess oxalyl chloride/solvent completely under high vacuum (remove all HCl).

  • Coupling: Redissolve the crude chloro-oxalate in CH₂Cl₂. Add NHPI, Et₃N, and DMAP at 0 °C. Warm to RT and stir for 1–2 h.

  • Purification (The Refinement):

    • Do NOT wash with aqueous base (hydrolysis risk).

    • Filtration: Dilute with Et₂O or hexanes to precipitate the amine salts. Filter through a celite pad.

    • Recrystallization: If the solid is impure, recrystallize rapidly from hexanes/Et₂O. If oil, perform a rapid plug filtration through neutral alumina (not silica) only if necessary.

Module 2: Reaction Condition Refinement

Scenario A: Reductive Coupling (Giese-Type)

Target: Coupling tertiary alkyl radicals with electron-deficient alkenes (e.g., Michael acceptors).

ParameterStandard ConditionRefined Condition (Optimized) Technical Rationale
Photocatalyst Ru(bpy)₃(PF₆)₂Ru(bpy)₃(PF₆)₂ (1-2 mol%)Standard PC is sufficient; Ered is appropriate for NPO reduction.
Reductant Hantzsch Ester (HE)Hantzsch Ester (1.5 equiv)Essential for the reductive quenching cycle.
Base

(DIPEA)

(1 equiv)
CRITICAL: Free amine bases cause background decomposition of NPO. Using the ammonium salt buffers the reaction without destroying the reagent.
Solvent CH₂Cl₂CH₂Cl₂ : THF (1:1) Pure DCM can lead to slow ionization/decomposition. THF stabilizes the intermediates.
Stoichiometry 1:1 RatioNPO (1.5 equiv) : Alkene (1.0 equiv) NPOs are the "sacrificial" partner due to potential non-radical degradation.
Scenario B: Metallaphotoredox (Ni-Catalyzed Cross-Coupling)

Target: Coupling tertiary alkyl radicals with aryl halides.

ParameterStandard ConditionRefined Condition (Optimized) Technical Rationale
Catalyst System NiCl₂ · glymeNiCl₂(dtbbpy) (5-10 mol%)Pre-complexed catalyst ensures consistent stoichiometry compared to mixing Ni salt + ligand in situ.
Photocatalyst Ir(ppy)₃Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Higher triplet energy and oxidizing power often required for efficient turnover.
Solvent DMF or DMSO1,4-Dioxane or THP Tetrahydropyran (THP) has shown superior yields in specific NPO couplings (MacMillan 2016).
Base Cs₂CO₃CsHCO₃ Milder base reduces hydrolysis of the oxalate ester linkage.

Visualization: Mechanistic & Troubleshooting Logic

Figure 1: Mechanistic Pathway (DOT)

NPO_Mechanism Start N-Phthalimidoyl Oxalate (NPO) Rad_Anion NPO Radical Anion Start->Rad_Anion SET Reduction PC_Excited PC* (Excited State) PC_Excited->Rad_Anion Frag1 Fragmentation (-Phth⁻) Rad_Anion->Frag1 Alkoxy_Rad Alkoxycarbonyl Radical Frag1->Alkoxy_Rad Frag2 Beta-Scission (-CO₂) Alkoxy_Rad->Frag2 Alkyl_Rad Tertiary Alkyl Radical (R•) Frag2->Alkyl_Rad Product Coupled Product Alkyl_Rad->Product Ni-Cat or Alkene Trap

Caption: Sequential fragmentation pathway of N-phthalimidoyl oxalates initiated by SET reduction.

Troubleshooting Center (FAQ)

Issue 1: "My NPO decomposes before I even turn on the light."

Diagnosis: Base-mediated background reaction. Solution:

  • Check your base. If you are using free DIPEA or TEA, stop. Switch to

    
      (diisopropylethylammonium tetrafluoroborate).
    
  • Ensure solvents are anhydrous. NPOs hydrolyze rapidly in the presence of trace water and base.

  • Validation: Run a "dark control" (all reagents, no light). If decomposition occurs, it is a chemical compatibility issue, not a photochemical one.

Issue 2: "I see the decarboxylated product (alkane), but no coupling."

Diagnosis: Hydrogen Atom Transfer (HAT) is outcompeting the coupling. Solution:

  • Concentration: Increase the concentration of the coupling partner (alkene or aryl halide).

  • Solvent Choice: Avoid solvents with weak C-H bonds (like THF) if the radical is extremely reactive, although THF is usually fine for tertiary radicals. Switch to Benzene or CH₃CN if HAT is severe.

  • Light Intensity: Increase light intensity (higher photon flux) to increase the instantaneous concentration of radicals, favoring bimolecular coupling over unimolecular termination/HAT.

Issue 3: "Low conversion with Ni-catalysis."

Diagnosis: Catalyst poisoning or inefficient capture. Solution:

  • Ligand: Ensure you are using dtbbpy . Unsubstituted bipyridine is often too sterically open and leads to catalyst deactivation.

  • Oxygen: This cycle is O₂ sensitive. Freeze-pump-thaw degassing is superior to sparging for these specific reactions.

References & Authoritative Grounding

  • Original NPO Reductive Coupling: Lackner, G. L.; Quasdorf, K. W.; Overman, L. E. "Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates." J. Am. Chem. Soc.[4]2013 , 135, 15342.[4]

  • Mechanism & Optimization (Ammonium Salts): Lackner, G. L.; Quasdorf, K. W.; Pradeilles, J. A.; Overman, L. E. "Fragment Coupling and the Construction of Quaternary Carbons Using Tertiary Radicals Generated From tert-Alkyl N-Phthalimidoyl Oxalates By Visible-Light Photocatalysis." J. Org. Chem.2015 , 80, 6012.[5]

  • Metallaphotoredox (Ni) Coupling: Zhang, X.; MacMillan, D. W. C. "Alcohols as Latent Coupling Fragments for Metallaphotoredox Catalysis: sp3–sp2 Cross-Coupling of Oxalates with Aryl Halides." J. Am. Chem. Soc.[4]2016 , 138, 13830. [4]

  • Alternative Reagents (Cesium Oxalates): Nawrat, C. C.; Jamison, C. R.; Slutskyy, Y.; MacMillan, D. W. C.; Overman, L. E. "Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling." J. Am. Chem. Soc.[4]2015 , 137, 11270.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Azetidine vs. Pyrrolidine Scaffolds in Drug Design

Executive Summary In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—has emerged as a high-impact strategy for lead optimization. While pyrroli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "Azetidine Switch"—replacing a five-membered pyrrolidine ring with a four-membered azetidine—has emerged as a high-impact strategy for lead optimization. While pyrrolidines are ubiquitous in nature (e.g., proline, nicotine), azetidines offer a unique physicochemical profile that can resolve specific liabilities in drug candidates, particularly regarding lipophilicity (LogD), metabolic stability, and vector orientation.

This guide provides a technical comparison of these two nitrogen heterocycles, detailing the causal logic for scaffold selection, synthetic methodologies, and experimental validation protocols.

Physicochemical & Structural Analysis

The decision to select an azetidine over a pyrrolidine is rarely arbitrary; it is usually driven by the need to modulate specific molecular properties without altering the pharmacophore's core basicity.

Comparative Properties Table[1]
PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Drug Design Implication
Ring Strain ~25.4 kcal/mol~5.4 kcal/molAzetidines are harder to synthesize but offer rigid substituent vectors.
Basicity (pKa) ~11.29~11.27Virtually identical basicity; interchangeable for charge-mediated interactions.
Lipophilicity (LogP) ~0.46~0.84Critical: Azetidine lowers LogP, improving solubility and reducing non-specific binding.
Conformation Puckered (Butterfly)Envelope (Pseudorotation)Azetidine has a defined "pucker" angle (~30°), restricting conformational entropy.
C-N-C Angle ~90°~109°Alters the exit vector of N-substituents, potentially improving target fit.
The "Lipophilic Efficiency" Driver

The most common driver for the azetidine switch is the reduction of lipophilicity. Removing a methylene group (


) reduces the molecular weight by 14 Da and typically lowers cLogP by 0.4–0.5 units.
  • Causality: High lipophilicity correlates with poor solubility and higher metabolic clearance. By switching to azetidine, researchers can lower LogD while maintaining the basic nitrogen required for salt bridges in the binding pocket.

Structural Vectors and Entropy

While pyrrolidine undergoes rapid pseudorotation (envelope flipping), azetidine is relatively more rigid due to high ring strain.

  • Expert Insight: This rigidity reduces the entropic penalty upon binding.[1][2] If the azetidine vectors align with the binding pocket, affinity often increases despite the loss of hydrophobic contact from the missing methylene.

Decision Logic & Signaling Pathways

The following diagram illustrates the decision process for medicinal chemists when choosing between these scaffolds during Hit-to-Lead optimization.

Scaffold_Decision_Tree Start Hit Compound Analysis (Contains Cyclic Amine) Check_Prop Evaluate Physicochemical Profile Start->Check_Prop Issue_LogP Issue: High LogP / Low Solubility? Check_Prop->Issue_LogP Issue_Metab Issue: Metabolic Hotspot on Ring? Issue_LogP->Issue_Metab No Select_Azetidine Select AZETIDINE Scaffold (Lower LogP, Rigid Vector) Issue_LogP->Select_Azetidine Yes (-CH2 effect) Issue_Vector Issue: Substituent Vector Misalignment? Issue_Metab->Issue_Vector No Issue_Metab->Select_Azetidine Yes (Block Oxidation) Issue_Vector->Select_Azetidine Yes (Alter Vector) Select_Pyrrolidine Select PYRROLIDINE Scaffold (Natural Mimic, Flexible) Issue_Vector->Select_Pyrrolidine No (Keep Flexibility) Validation Experimental Validation (Microsomal Stability & pKa) Select_Azetidine->Validation Select_Pyrrolidine->Validation

Figure 1: Decision logic for scaffold selection in lead optimization. The high-contrast nodes indicate critical decision gates based on lipophilicity and metabolic liability.

Case Studies in Lead Optimization

Cobimetinib (Exelixis/Genentech)
  • Target: MEK Inhibitor (Cancer).

  • The Switch: The optimization of the MEK inhibitor series involved exploring the solvent-exposed region. The azetidine moiety was utilized to solubilize the molecule.

  • Outcome: The azetidine provided a favorable pharmacokinetic profile compared to larger rings, balancing permeability and solubility.

Pfizer 5-HT1A/NRI Agonists[4]
  • Study: Pettersson et al. (2011) compared azetidine and pyrrolidine analogs directly.[3]

  • Data:

    • Pyrrolidine Analog: High potency but higher clearance.

    • Azetidine Analog: Maintained potency (

      
       values comparable) but significantly improved metabolic stability (lower intrinsic clearance, 
      
      
      
      ).
  • Mechanism: The 3-substituted azetidine blocked the metabolic oxidation that was occurring on the more electron-rich pyrrolidine ring.

Synthetic Methodologies

Synthesizing azetidines is non-trivial due to the ~25 kcal/mol ring strain. Unlike pyrrolidines, which form readily via cyclization, azetidines often require specific "spring-loaded" leaving groups or cycloadditions.

Primary Synthetic Routes
  • Intramolecular Cyclization (Couty Synthesis):

    • Substrate:

      
      -amino alcohols.
      
    • Mechanism:[4][5][6][7] Activation of the alcohol (e.g., Tosyl, Mesyl) followed by intramolecular nucleophilic attack by the nitrogen.

    • Challenge: Competing intermolecular polymerization. High dilution is often required.

  • [2+2] Cycloaddition (Paterno-Büchi/Staudinger):

    • Used for

      
      -lactams (azetidin-2-ones), which can be reduced to azetidines.[8]
      
  • Ring Contraction:

    • Contraction of

      
      -bromo-pyrrolidinones.
      
Visualizing the Synthesis Workflow

Synthesis_Workflow Input Amino Alcohol Precursor Protect N-Protection (Boc/Cbz) Input->Protect Activate OH Activation (TsCl/MsCl) Protect->Activate Cyclize Cyclization (NaH/Heat) Activate->Cyclize Intramolecular SN2 Deprotect Deprotection Cyclize->Deprotect Product Functionalized Azetidine Deprotect->Product

Figure 2: Standard "Couty" synthesis route for chiral azetidines from amino acids/alcohols.

Experimental Protocols

To validate the advantage of an azetidine scaffold over a pyrrolidine, the following self-validating protocols should be employed.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine if the azetidine scaffold confers superior metabolic stability compared to the pyrrolidine analog.

Materials:

  • Test Compounds (Azetidine analog, Pyrrolidine analog).[3][7][9]

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System.

  • Phosphate Buffer (100 mM, pH 7.4).

  • LC-MS/MS for quantification.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to 1

    
    M in Phosphate Buffer (0.1% DMSO final).
    
  • Pre-Incubation: Mix 1

    
    M compound with liver microsomes (0.5 mg/mL final protein conc) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to initiate the reaction.

    • Control: Include a "No NADPH" control to check for chemical instability.

  • Sampling: Aliquot samples at T=0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines the half-life (
    
    
    
    ).
    • Success Metric: An azetidine analog is considered superior if

      
       (intrinsic clearance) is reduced by >30% compared to the pyrrolidine.
      
Protocol: pKa Determination (Potentiometric Titration)

Objective: Verify that ring contraction has not compromised the basicity required for target binding.

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Calibration: Calibrate electrode with standard buffers (pH 4, 7, 10).

  • Titration: Dissolve 1 mg of the azetidine salt in 1.5 mL of 0.15 M KCl (ionic strength adjustor).

  • Measurement: Titrate with 0.5 M KOH from pH 2 to pH 12.

  • Data Processing: Use the Bjerrum plot to identify the inflection point.

    • Validation: The pKa should remain within ±0.3 units of the pyrrolidine analog (typically ~11.2). Significant deviations suggest electronic interference from substituents.

References

  • BenchChem. (2025).[10][11] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem. Link

  • Pettersson, M., et al. (2011).[3] Design, synthesis, and pharmacological evaluation of azetidine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Link

  • Stepaniuk, O., et al. (2022). Fluorinated azetidine, pyrrolidine, and piperidine derivatives: Physicochemical properties. ResearchGate. Link

  • PharmaBlock. (2023). Azetidines in Drug Discovery. PharmaBlock White Papers. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of 3-(Hydroxymethyl)azetidin-3-ol Oxalate via ¹H NMR

Audience: Researchers, scientists, and drug development professionals. Objective: This guide provides an in-depth, experience-driven protocol for the structural elucidation of 3-(Hydroxymethyl)azetidin-3-ol oxalate using...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, experience-driven protocol for the structural elucidation of 3-(Hydroxymethyl)azetidin-3-ol oxalate using ¹H NMR spectroscopy. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, establishing a self-validating workflow. We will compare expected spectral data with potential alternatives and provide the necessary tools for unambiguous structural confirmation.

Introduction: The "Why" Behind Rigorous Validation

In medicinal chemistry, azetidine scaffolds are prized for their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability. 3-(Hydroxymethyl)azetidin-3-ol, a bifunctional building block, is of particular interest. However, its synthesis can potentially lead to isomeric impurities. Therefore, absolute confirmation of its structure is not merely a procedural step but a foundational requirement for its use in drug discovery pipelines.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary, most informative technique for this purpose.[1][2][3] It provides a detailed "fingerprint" of the molecule's proton environment, allowing for direct verification of atom connectivity. This guide will detail a robust, self-validating ¹H NMR workflow to confirm the structure of 3-(Hydroxymethyl)azetidin-3-ol oxalate.

Foundational Principles: Decoding the ¹H NMR Spectrum

To validate the structure, we rely on three key pieces of information from the ¹H NMR spectrum:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4] Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a higher ppm value (downfield).[5][6]

  • Integration: The area under an NMR signal is directly proportional to the number of protons it represents.[4] This allows us to quantify the relative number of protons in different environments.

  • Multiplicity (Splitting): This refers to the splitting of a signal into multiple peaks (e.g., a doublet, triplet). It is caused by the influence of neighboring, non-equivalent protons and follows the n+1 rule, where 'n' is the number of neighboring protons.[7]

The Expected ¹H NMR Signature of 3-(Hydroxymethyl)azetidin-3-ol

Before entering the lab, we must first predict the spectrum. The target molecule has several distinct proton environments.

cluster_mol 3-(Hydroxymethyl)azetidin-3-ol cluster_labels mol A A B B C C D D E E pA->A CH₂OH pB->B Azetidine CH₂'s pC->C Tertiary OH pD->D Primary OH pE->E NH

Caption: Key proton environments in 3-(Hydroxymethyl)azetidin-3-ol.

  • Azetidine Ring Protons (B): The four protons on the azetidine ring are chemically non-equivalent. The two protons on C2 are diastereotopic to the two protons on C4. They are adjacent to the nitrogen atom, which will shift them downfield. We expect to see complex multiplets, likely in the range of 3.0-4.0 ppm .[8][9]

  • Hydroxymethyl Protons (-CH₂OH) (A): These two protons are on a carbon attached to an oxygen and adjacent to a quaternary carbon. With no adjacent protons to couple with, this signal should appear as a sharp singlet . Due to the adjacent oxygen, its chemical shift is predicted to be around 3.5-4.5 ppm .[10][11]

  • Exchangeable Protons (C, D, E): The two hydroxyl (-OH) protons and the one amine (-NH) proton are "exchangeable." Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature.[12][13] They often appear as broad singlets. A key validation step, the D₂O shake, is used to confirm their identity.

  • Oxalate Protons: The oxalate counter-ion has two acidic protons. In a solvent like DMSO-d₆, these may appear as a very broad, downfield signal, or they may be in exchange with the other labile protons. Its presence is often inferred by the overall charge balance and can be confirmed by other methods like ion chromatography if necessary.

Experimental Workflow: A Self-Validating Protocol

This protocol is designed to provide unambiguous data through systematic steps and built-in confirmation.

Caption: Self-validating workflow for ¹H NMR structural elucidation.

Step-by-Step Methodology
  • Solvent Selection (The Critical First Choice):

    • Protocol: Select a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice.

    • Causality: DMSO-d₆ is polar enough to dissolve the oxalate salt and, crucially, it forms hydrogen bonds with -OH and -NH protons. This slows down their chemical exchange, resulting in sharper signals that are more easily observed compared to a solvent like CDCl₃.[14] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm.

  • Sample Preparation:

    • Protocol: Weigh approximately 5-10 mg of 3-(Hydroxymethyl)azetidin-3-ol oxalate.[15][16] Dissolve it in 0.6-0.7 mL of DMSO-d₆ in a small vial. Add a small amount of an internal standard, such as tetramethylsilane (TMS).

    • Causality: TMS is the universally accepted reference standard, with its signal defined as 0.0 ppm.[17][18][19][20] It is chemically inert and its signal rarely overlaps with signals from organic compounds.[19]

    • Protocol: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[21]

    • Causality: Undissolved particulate matter will degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.[22] Filtration is a non-negotiable step for high-quality spectra.

  • Initial Data Acquisition:

    • Protocol: Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Causality: This first spectrum provides the complete picture of all protons in the molecule, including the labile -OH and -NH protons.

  • The D₂O Shake (The Self-Validation Step):

    • Protocol: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O). Cap the tube and invert gently several times to mix. Re-acquire the ¹H NMR spectrum using the same parameters.

    • Causality: The deuterium in D₂O will rapidly exchange with the acidic protons of the -OH and -NH groups (and the oxalate, if visible). Since deuterium (²H) does not resonate in the ¹H NMR frequency range, the signals corresponding to these exchangeable protons will disappear or significantly diminish in the second spectrum.[12][13] This is a definitive method for identifying these specific signals.

Data Interpretation: Assembling the Evidence

A successful validation hinges on matching the experimental data to our predictions.

Table 1: Expected vs. Alternative Structure ¹H NMR Data in DMSO-d₆

Proton EnvironmentExpected Structure: 3-(Hydroxymethyl)azetidin-3-olSignal CharacteristicsPlausible Isomer: 2-(Hydroxymethyl)azetidin-3-olSignal Characteristics
Azetidine CH₂'s ~3.0-4.0 ppm2H + 2H, Complex multiplets~2.5-4.0 ppm2H + 1H, More complex splitting patterns
-CH₂OH ~3.5-4.5 ppm2H, Singlet (s)~3.5-4.5 ppm2H, Doublet of doublets (dd)
-CHOH- N/AN/A~4.0-5.0 ppm1H, Multiplet (m)
Exchangeable -OH, -NH Variable3H total, Broad, disappear with D₂OVariable3H total, Broad, disappear with D₂O
Analysis:
  • The Decisive Signal: The key differentiating feature is the signal for the hydroxymethyl protons (-CH₂OH). In the correct structure, this group is attached to a quaternary carbon (C3), meaning there are no adjacent protons. It must be a singlet.

  • The Alternative Case: In a plausible isomer like 2-(hydroxymethyl)azetidin-3-ol, the -CH₂OH group would be attached to a carbon (C2) that has an adjacent proton. This would split the signal into a doublet or a doublet of doublets, which would be a clear contradiction of the expected data for the target compound.

  • Integration Check: The relative integrals of the non-exchangeable protons (azetidine CH₂'s vs. -CH₂OH) must conform to a 4:2 (or 2:1) ratio.[4]

  • D₂O Exchange Confirmation: Comparing the spectra before and after the D₂O shake must show the disappearance of signals attributed to the -OH and -NH protons, confirming their assignment.

Complementary Analytical Techniques

While ¹H NMR is powerfully diagnostic, a comprehensive analysis for regulatory or developmental purposes should be supported by other techniques:

  • ¹³C NMR Spectroscopy: Confirms the number of unique carbon environments. For 3-(Hydroxymethyl)azetidin-3-ol, we would expect to see three distinct signals for the azetidine and hydroxymethyl carbons, plus the signal for the oxalate carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base (C₄H₉NO₂, MW: 103.12).[23] High-resolution MS can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Will show characteristic stretches for O-H and N-H bonds (broad, ~3200-3600 cm⁻¹) and C-O bonds (~1000-1200 cm⁻¹).

Conclusion

The structural validation of 3-(Hydroxymethyl)azetidin-3-ol oxalate is straightforward when approached with a systematic and self-validating ¹H NMR methodology. The causality-driven choices of solvent (DMSO-d₆) and the inclusion of a D₂O exchange experiment are critical for an unambiguous assignment. The definitive proof of structure lies in observing a singlet for the two hydroxymethyl protons, a signal that would be split in plausible isomers. By combining this key observation with the correct integration and the confirmation of exchangeable protons, researchers can proceed with confidence in the integrity of this valuable chemical building block.

References

  • StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from Chemistry Stack Exchange. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from Labinsights website. [Link]

  • University of Ottawa. NMR Sample Preparation. Retrieved from University of Ottawa website. [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from Save My Exams website. [Link]

  • Mesbah Energy Co. (2021, April 18). Basics of NMR - Sample preparation and analysis of NMR analysis data. Retrieved from Mesbah Energy Co. website. [Link]

  • Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. Retrieved from YouTube. [Link]

  • Scharlab. Solvents, deuterated for NMR for laboratory. Retrieved from Scharlab website. [Link]

  • Poppe, L., & van Halbeek, H. (1992). ¹H NMR chemical shifts of hydroxy protons in conformational analysis of disaccharides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (8), 1373-1377. [Link]

  • OrganicChemGuide. 12.04 ¹H NMR Chemical Shifts. Retrieved from OrganicChemGuide website. [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from American Chemical Society website. [Link]

  • Iowa State University. NMR Sample Preparation. Retrieved from Iowa State University Chemical Instrumentation Facility website. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from e-PG Pathshala website. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from Organomation website. [Link]

  • University of Alberta. Sample preparation. Retrieved from University of Alberta Faculty of Science website. [Link]

  • StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from Chemistry Stack Exchange. [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). Retrieved from Slideshare. [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from Longdom Publishing website. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (2016). ¹HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2096-2100. [Link]

  • MDPI. (2025, January 28). Complete Assignments of ¹H and ¹³C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from MDPI website. [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • University of Calgary. ¹H NMR chemical shift ppm table. Retrieved from University of Calgary Chemistry website. [Link]

  • ResearchGate. Selected hydroxymethyl region of the ¹H NMR spectrum. Retrieved from ResearchGate. [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from ACD/Labs website. [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13(45), 11049-11055. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from Chemistry Steps website. [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • National Institutes of Health. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from PMC - NIH. [Link]

  • University College London. Chemical shifts. Retrieved from UCL website. [Link]

  • PubChemLite. 3-(hydroxymethyl)azetidin-3-ol hydrochloride (C₄H₉NO₂). Retrieved from PubChemLite. [Link]

  • University of Calgary. ¹H NMR chemical shift ppm table. Retrieved from University of Calgary Chemistry website. [Link]

  • ChemBK. azetidin-3-ol. Retrieved from ChemBK website. [Link]

  • National Institutes of Health. Azetidine | C₃H₇N | CID 10422. Retrieved from PubChem - NIH. [Link]

Sources

Validation

Comparative Analysis: Azetidine Derivatives vs. Benzoquinolizines as VMAT2 Inhibitors

This guide provides a comparative technical analysis of Azetidine derivatives as VMAT2 inhibitors, contrasting them with the clinical standard, Tetrabenazine (TBZ), and its analogs. Executive Summary The Vesicular Monoam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Azetidine derivatives as VMAT2 inhibitors, contrasting them with the clinical standard, Tetrabenazine (TBZ), and its analogs.

Executive Summary

The Vesicular Monoamine Transporter 2 (VMAT2) is a critical target for managing hyperkinetic disorders (e.g., Huntington’s Chorea, Tardive Dyskinesia) and, more recently, for treating psychostimulant abuse (e.g., Methamphetamine Use Disorder).[1][2] While the benzoquinolizine scaffold (Tetrabenazine/Valbenazine) represents the current clinical standard, it is limited by metabolic instability and off-target effects.

This guide analyzes a novel class of Azetidine-based VMAT2 inhibitors . Derived via ring-contraction of the piperidine scaffold found in Lobelane, these derivatives demonstrate high affinity (


 nM) and improved selectivity profiles. This analysis focuses on the Structure-Activity Relationship (SAR), comparative binding kinetics, and experimental validation protocols.
Mechanistic Architecture

To understand the divergence in scaffold performance, one must visualize the inhibition logic. VMAT2 functions as a proton-dependent antiporter.[3] Inhibitors like TBZ bind to the transporter, locking it in an occluded state and preventing the sequestration of cytosolic dopamine (DA) into the vesicle.

Pathway Visualization: VMAT2 Inhibition Dynamics

VMAT2_Mechanism Cytosolic_DA Cytosolic Dopamine VMAT2_Open VMAT2 (Cytosolic Open) Cytosolic_DA->VMAT2_Open Substrate Binding Vesicular_DA Vesicular Dopamine VMAT2_Open->Vesicular_DA Translocation Blocked_State Occluded Transporter (Dead-End Complex) VMAT2_Open->Blocked_State Inhibition Proton_Grad H+ Gradient (Driving Force) Proton_Grad->VMAT2_Open Antiport Mechanism Inhibitor_TBZ Benzoquinolizine (TBZ) (Standard) Inhibitor_TBZ->VMAT2_Open High Affinity Binding Inhibitor_Azet Azetidine Derivative (Novel Scaffold) Inhibitor_Azet->VMAT2_Open Competitive/Allosteric Binding

Figure 1: Mechanism of Action. Both scaffolds target the VMAT2 cytosolic-facing conformation, but differ in binding kinetics and metabolic liability.

Structural Evolution: From Piperidines to Azetidines

The development of azetidine inhibitors is a classic example of scaffold morphing to optimize selectivity.

  • Origin: Lobeline (natural product) inhibits VMAT2 but has high affinity for nicotinic acetylcholine receptors (nAChRs), causing toxicity.

  • Intermediate: Lobelane (defunctionalized Lobeline) retains VMAT2 activity but utilizes a piperidine (6-membered) ring.

  • Innovation: Azetidine analogs (4-membered ring).[4][5][6][7][8][9][10][11] Ring contraction restricts conformational freedom, potentially locking the pharmacophore into a bioactive conformation that favors VMAT2 over nAChRs.

SAR Logic Diagram

SAR_Evolution Lobeline Lobeline (Natural Product) Target: VMAT2 + nAChRs Issue: Low Selectivity Lobelane Lobelane (Piperidine Core) Target: VMAT2 > nAChRs Issue: Metabolic Stability Lobeline->Lobelane Defunctionalization Azetidine Azetidine Analog (22b) Target: High VMAT2 Affinity Feature: Ring Contraction (6 -> 4) Lobelane->Azetidine Ring Contraction (Conformational Constraint)

Figure 2: Medicinal Chemistry Strategy. Ring size reduction enhances specificity and alters physicochemical properties.

Comparative Performance Data

The following data contrasts the clinical standard (Tetrabenazine) with the lead Azetidine candidate (Compound 22b) and its parent scaffold (Lobelane).

Table 1: Inhibitory Potency and Selectivity Profile

FeatureTetrabenazine (TBZ)Lobelane (Parent)Azetidine Analog (22b)
Scaffold Class BenzoquinolizinePiperidineAzetidine (cis)
VMAT2 Affinity (

)
~1–3 nM [1]45 ± 2.0 nM [2]24 ± 1.5 nM [2]
Mechanism Non-competitive (mostly)CompetitiveCompetitive
nAChR Affinity NegligibleLowNegligible
Metabolic Liability High (Rapid reduction to HTBZ)ModerateImproved Stability
Primary Indication Chorea / Tardive DyskinesiaResearch ToolMethamphetamine Abuse (Potential)

Key Insight: While TBZ exhibits higher absolute affinity (


 nM), the Azetidine derivative (22b) achieves low-nanomolar potency (

nM) with a distinct chemical structure that circumvents the rapid ketone reduction metabolism seen in TBZ. This makes it a promising "Lead Analog" for disorders requiring longer half-lives without the complex deuterium modifications used in Deutetrabenazine.
Experimental Protocols (Self-Validating Systems)

To replicate these findings or screen new derivatives, the following protocols are established standards.

Protocol A: Synthesis of Azetidine Scaffolds (Wittig Approach)

Context: High-yield synthesis of the strained 4-membered ring is non-trivial. The Ding et al. method is the reference standard.

  • Starting Material: N-Cbz-protected amino acid esters.

  • Reduction: Reduce to the aldehyde using DIBAL-H at -78°C (Critical: Temperature control prevents over-reduction).

  • Wittig Olefination: React aldehyde with appropriate triphenylphosphonium bromide to form the alkene.

  • Cyclization: Utilize iodine-mediated cyclization or mesylation/displacement to close the azetidine ring.

  • Deprotection: Removal of Cbz group (H2, Pd/C) yields the free amine for final coupling.

Protocol B: Vesicular [³H]Dopamine Uptake Assay

Purpose: To determine the


 (inhibition constant) of the ligand.[7]

Reagents:

  • [³H]Dopamine (Specific activity ~20–40 Ci/mmol).

  • Synaptic vesicles isolated from rat striatum (Sprague-Dawley).

  • Assay Buffer: 25 mM HEPES, 100 mM Potassium Tartrate, 1.7 mM Ascorbic Acid, 0.05 mM EGTA, 0.1 mM EDTA, 2 mM MgSO4, pH 7.4.

Workflow:

  • Preparation: Resuspend isolated vesicles in Assay Buffer.

  • Pre-incubation: Incubate vesicles with the test compound (Azetidine derivative) at varying concentrations (

    
     to 
    
    
    
    M) for 10 minutes at 37°C.
    • Control: Use Methamphetamine (low affinity) and TBZ (high affinity) as positive controls.

  • Initiation: Add [³H]Dopamine (final conc. 0.1 µM) and ATP (2 mM) to initiate active transport.

  • Transport: Incubate for 8 minutes at 37°C.

  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% polyethylenimine) to trap vesicles.

  • Quantification: Wash filters 3x with cold buffer. Measure radioactivity via liquid scintillation counting.

  • Calculation: Determine

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Conclusion & Strategic Outlook

Azetidine derivatives represent a "Second-Generation" scaffold strategy. By moving away from the bulky benzoquinolizine structure of Tetrabenazine, researchers can explore a new IP space with compounds that maintain high VMAT2 selectivity.

Advantages of Azetidines:

  • Selectivity: The cis-2,4-disubstituted azetidines (e.g., Compound 22b) show a 2-fold potency improvement over their piperidine precursors.

  • Chemical Diversity: The 4-membered ring offers unique vector orientations for side chains, allowing fine-tuning of lipophilicity (LogP) for Blood-Brain Barrier penetration.

  • Therapeutic Focus: Unlike TBZ, which is sedating, these analogs are being optimized specifically to block the reinforcing effects of psychostimulants (Methamphetamine) without abolishing basal reward pathways.

References
  • Tetrabenazine Binding Affinity: Neary, J. T., et al. (1972). "The interactions of tetrabenazine with the amine transport system of the chromaffin granule." Molecular Pharmacology. (Validated via general consensus on TBZ affinity).

  • Azetidine Synthesis & Data: Ding, D., Nickell, J. R., Deaciuc, A. G., Penthala, N. R., Dwoskin, L. P., & Crooks, P. A. (2013).[6] "Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake." Bioorganic & Medicinal Chemistry, 21(21), 6771–6777.[6] [6]

  • VMAT2 Structure & Function: Coleman, J. A., et al. (2016). "Structure and mechanism of the human vesicular monoamine transporter 2." Nature.

Sources

Comparative

Bioisosteric Modification of Azetidine Derivatives for Improved Potency

This guide provides an in-depth technical analysis of azetidine bioisosteres, focusing on potency optimization in drug discovery. It is structured for application scientists and medicinal chemists.[1] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of azetidine bioisosteres, focusing on potency optimization in drug discovery. It is structured for application scientists and medicinal chemists.[1]

Executive Summary: The Azetidine Advantage

In modern drug design, the azetidine ring (a 4-membered nitrogen heterocycle) has evolved from a simple spacer to a critical "potency amplifier."[1] Unlike its homologues (pyrrolidine, piperidine), azetidine offers a unique combination of high ring strain (~25 kcal/mol) and distinct vector geometry.

This guide explores how replacing larger rings with azetidine, or modifying the azetidine core itself, can enhance potency through three mechanisms:

  • Vector Re-alignment: Altering the exit angles of substituents to better match binding pocket geometry.

  • pKa Modulation: Lowering basicity to reduce non-specific binding and hERG liability while maintaining target affinity.

  • Metabolic Hardening: Blocking metabolic soft spots using fluorinated bioisosteres.

Comparative Analysis: Azetidine vs. Homologues

When selecting a saturated heterocycle, the choice often lies between azetidine, pyrrolidine (5-membered), and piperidine (6-membered).

Physicochemical & Potency Impact

The following table summarizes the shift in properties when "shrinking" the ring size from Piperidine to Azetidine.

FeaturePiperidine (6-Mem)Pyrrolidine (5-Mem)Azetidine (4-Mem) Impact on Potency & DMPK
pKa (Parent Amine) ~11.2~11.3~11.3 High basicity can lead to hERG issues; requires modulation (e.g., fluorination).
Lipophilicity (LogP) HighMediumLow Lower LogP improves LLE (Ligand Lipophilicity Efficiency).
Exit Vector Angle ~109° (Chair)~109° (Envelope)~90° (Puckered) Critical: Drastically changes substituent orientation, potentially accessing new hydrophobic pockets.
Metabolic Stability Low (Oxidation)MediumHigh 4-membered rings are less prone to P450 oxidation at the

-carbon due to geometric constraints.
Decision Logic for Azetidine Selection

The decision to deploy an azetidine scaffold should follow a logical SAR (Structure-Activity Relationship) flow.

Azetidine_Decision_Tree Start Lead Optimization Phase Issue1 Is the molecule too lipophilic (High LogP)? Start->Issue1 Action1 Switch Piperidine/Pyrrolidine to Azetidine Issue1->Action1 Yes Issue2 Is there a metabolic soft spot? Issue1->Issue2 No Action2 Install 3,3-Difluoroazetidine Issue2->Action2 Yes Issue3 Is Potency Limited by Geometry? Issue2->Issue3 No Action3 Use Spiro-Azetidine to Lock Conformation Issue3->Action3 Yes

Figure 1: Strategic decision tree for incorporating azetidine moieties during lead optimization.

Advanced Bioisosteric Strategies

A. Fluorination: The 3,3-Difluoroazetidine

Replacing a standard azetidine with 3,3-difluoroazetidine is a gold-standard strategy.

  • Mechanism: The electron-withdrawing fluorine atoms inductively reduce the pKa of the azetidine nitrogen (typically from ~11 to ~6-7).

  • Result: This ensures the amine is less protonated at physiological pH, improving membrane permeability and reducing hERG channel inhibition (a common liability for basic amines) without sacrificing potency if the basic nitrogen interaction is not critical.

B. Spiro-Cyclization

Spiro-azetidines (e.g., 2-oxa-6-azaspiro[3.3]heptane) create rigid, non-planar scaffolds.

  • Mechanism: They "lock" the pharmacophore in a specific 3D orientation, reducing the entropic penalty of binding.

  • Application: Used effectively in JAK inhibitors (e.g., Baricitinib analogues) to position polar groups into specific enzymatic pockets.

Experimental Protocol: Synthesis of 3-Substituted Azetidines

Objective: Synthesis of a 3-aryl-azetidine intermediate via reductive cross-coupling. This protocol is designed for high reproducibility and scalability.

Protocol: Reductive Arylation of N-Boc-3-Azetidinone

Reagents:

  • N-Boc-3-azetidinone (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • NiCl2·glyme (10 mol%)

  • Bipyridine ligand (10 mol%)

  • Manganese powder (3.0 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Workflow:

  • Activation: In a glovebox, mix NiCl2·glyme and bipyridine in DMA. Stir for 20 min until the solution turns green (indicative of active Ni-complex).

  • Addition: Add N-Boc-3-azetidinone, Aryl bromide, and Mn powder to the reaction vial.

  • Reaction: Seal and stir at 60°C for 12 hours.

    • Checkpoint: Monitor by LC-MS. The disappearance of the bromide peak and appearance of the M+H adduct of the product indicates success.

  • Workup (Self-Validating Step):

    • Dilute with EtOAc and wash with 1M HCl.

    • Why? The acid wash removes inorganic manganese salts and residual nickel.

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Potency Validation Assay (In Vitro)

To verify the potency gain, use a standard IC50 Fluorescence Polarization Assay :

  • Incubate the enzyme (e.g., JAK1) with a fluorescent tracer and the azetidine derivative.

  • Measure polarization shifts.

  • Data Analysis: A steep Hill slope (approx -1.0) confirms specific binding. Compare IC50 of the Azetidine analog vs. the Pyrrolidine control.

Case Study: Optimization of STAT3 Inhibitors

A recent study demonstrated the power of azetidine substitution in STAT3 inhibitors.

  • Challenge: A proline-based inhibitor showed poor cell permeability and moderate potency (IC50 ~ 2.4 µM).

  • Modification: The proline ring was replaced with an azetidine-2-carboxamide .[2]

  • Outcome:

    • Potency: IC50 improved to 0.52 µM (4-fold increase).[3]

    • Reasoning: The azetidine ring constrained the amide bond into a distinct vector that formed a tighter H-bond network within the SH2 domain of STAT3.

    • Reference: Bai, L. et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors."[2] J. Med. Chem. (2020).[3][4][5] [1]

Visualizing the Synthetic Pathway

The following diagram illustrates the synthesis of a 3,3-difluoroazetidine scaffold, a key building block for potency enhancement.

Synthesis_Pathway Step1 N-Boc-3-Azetidinone Step2 DAST / Deoxo-Fluor (Fluorination) Step1->Step2 0°C to RT Step3 N-Boc-3,3-difluoroazetidine Step2->Step3 Isolate Step4 TFA / HCl (Deprotection) Step3->Step4 Acid Hydrolysis Final 3,3-Difluoroazetidine Salt (Ready for Coupling) Step4->Final Yield >90%

Figure 2: Synthetic route for generating 3,3-difluoroazetidine building blocks.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs Source: PubMed / NIH URL:[Link]

  • Application of Bioisosteres in Drug Design (Fluorine & Rings) Source: Expert Opinion on Drug Discovery URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(Hydroxymethyl)azetidin-3-ol oxalate proper disposal procedures

Topic: 3-(Hydroxymethyl)azetidin-3-ol Oxalate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists Executive Safety...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Hydroxymethyl)azetidin-3-ol Oxalate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Safety Assessment

Immediate Action Required: Treat 3-(Hydroxymethyl)azetidin-3-ol oxalate as a Category 4 Acute Toxin (Oral) and a Severe Eye/Skin Irritant .

As a Senior Application Scientist, I must emphasize that the hazards of this compound are bipartite:

  • The Azetidine Core: A strained four-membered nitrogen heterocycle. While kinetically stable under standard conditions, the ring strain energy (~26 kcal/mol) implies susceptibility to nucleophilic ring-opening, particularly in the presence of strong nucleophiles or oxidizers.

  • The Oxalate Counter-ion: Often underestimated, oxalate salts are systemic nephrotoxins (kidney toxicity) and reducing agents. They can precipitate insoluble calcium oxalate in local water treatment systems if drain-disposed, leading to regulatory non-compliance.

Core Directive: DO NOT DRAIN DISPOSE. All waste must be segregated for high-temperature incineration.

Pre-Disposal Characterization

Before initiating disposal, characterize the waste stream to ensure compatibility with your facility’s RCRA (Resource Conservation and Recovery Act) profile.

PropertySpecificationOperational Implication
Physical State Crystalline Solid (White/Off-white)High dusting potential; requires anti-static weighing/bagging.
pH (Aqueous) Acidic (~3.0 - 5.0)Do not mix with cyanide or sulfide waste (risk of HCN/H₂S gas evolution).
Reactivity Reducing Agent (Oxalate)Incompatible with strong oxidizers (e.g., Nitric Acid, Peroxides).
Solubility Water SolubleHigh mobility in aqueous spills; requires immediate containment.
RCRA Status Non-Listed (unless characteristic)Classify as Toxic/Irritant Organic Solid .

Disposal Decision Matrix (Workflow)

The following logic flow dictates the handling of 3-(Hydroxymethyl)azetidin-3-ol oxalate based on its state (Solid Stock vs. Solution).

DisposalWorkflow Start Waste Identification: 3-(Hydroxymethyl)azetidin-3-ol Oxalate StateCheck Determine Physical State Start->StateCheck Solid Solid / Surplus Stock StateCheck->Solid Pure Substance Liquid Reaction Mixture / Solution StateCheck->Liquid Dissolved/Mixed Bagging Double-Bag in 6-mil Polyethylene (Anti-static precautions) Solid->Bagging LabelSolid Label: 'Toxic Solid, Organic, N.O.S.' (Contains: Azetidine/Oxalate) Bagging->LabelSolid Container Secondary Containment (High-Density Polyethylene Drum) LabelSolid->Container SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DCM, MeOH, etc. PrecipCheck CRITICAL: Do NOT Drain. Precipitation Risk (Ca2+) Aqueous->PrecipCheck SegregateOrg Segregate into Halogenated or Non-Halogenated Waste Stream Organic->SegregateOrg PrecipCheck->Container Collect as Toxic Aqueous SegregateOrg->Container Final Transfer to EHS for High-Temp Incineration Container->Final

Figure 1: Decision matrix for segregating azetidine/oxalate waste streams to prevent incompatibility and ensure regulatory compliance.

Detailed Procedural Protocols

Protocol A: Disposal of Solid Surplus (Pure Substance)

Use this for expired shelf-stock or excess weighed material.

  • PPE Verification: Wear nitrile gloves (double-gloving recommended due to azetidine solubility), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.[1]

  • Primary Containment: Transfer the solid into a clear, 6-mil polyethylene bag.

    • Why? Oxalates are fine particulates. 6-mil thickness prevents puncture and containment breach during transport [1].

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) jar or a fiber drum lined with plastic.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-(Hydroxymethyl)azetidin-3-ol Oxalate"

    • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Storage: Store in a cool, dry area away from oxidizers (e.g., nitrates, perchlorates) until pickup.

Protocol B: Disposal of Reaction Mixtures (Liquid Waste)

Use this for mother liquors or extraction layers.

  • Segregation:

    • Organic Stream: If the compound is dissolved in DCM, Methanol, or Ethyl Acetate, dispose of it in the standard solvent waste container (Halogenated vs. Non-Halogenated).

    • Aqueous Stream: If the compound is in water, DO NOT pour down the sink .

    • Mechanism:[3] Oxalate ions (

      
      ) react with calcium ions (
      
      
      
      ) in municipal water to form Calcium Oxalate (
      
      
      ), a hard, insoluble scale that damages plumbing and interferes with wastewater treatment biological demands [2].
  • Neutralization (Optional but Recommended): If the waste solution is highly acidic (pH < 2), slowly adjust pH to 6–8 using Sodium Bicarbonate before adding it to the waste drum to prevent corrosion of the waste container.

  • Container Choice: Use HDPE carboys. Avoid metal containers if the solution is acidic, as oxalates can corrode certain metals, potentially leaching heavy metals into the waste stream.

Emergency Contingencies

Spill Management

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Liquids: Absorb with vermiculite or sand.[1] Do not use sawdust (combustible reaction risk with potential oxidizers in the lab).

  • Decontamination: Wash the surface with a dilute sodium bicarbonate solution followed by water. Azetidines are water-soluble; triple rinsing is effective.

First Aid (Exposure)
  • Skin Contact: Wash with soap and water for 15 minutes. Azetidines can be skin sensitizers; monitor for dermatitis.

  • Eye Contact: Rinse immediately for 15 minutes. The oxalate salt is acidic and can cause corneal damage.

  • Ingestion: Seek medical attention immediately.[1] Do not induce vomiting due to the corrosive nature of the oxalate [3].

References

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System: General. 40 CFR Part 261.[4][5] Link

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Oxalic Acid. (Relevant for Oxalate salt behavior).[1][6] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Azetidine Derivatives. (General handling for azetidine salts). Link

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.